Here is a summary of the core structural information available for Calendulaglycoside B. This data can serve as a starting point for your analysis [1].
| Property | Value / Description |
|---|---|
| IUPAC Name | Information not available in search results |
| Chemical Formula | C₄₈H₇₆O₁₉ [1] |
| Average Molecular Weight | 957.12 g/mol [2] |
| Related Compound (Calendulaglycoside E) | C₄₂H₆₆O₁₄ [3] |
Given the absence of direct NMR data in the public domain, here is a methodological workflow and recommended strategies to obtain the technical information you need.
A strategy for obtaining NMR data for this compound
If you proceed with experimental characterization (Step 2 in the diagram), here is a detailed methodology based on standard practices for natural products [4] [5].
1. Sample Preparation
2. NMR Data Acquisition Conduct the following experiments at a controlled temperature (e.g., 298 K) on a high-field NMR spectrometer (e.g., 500 MHz or higher).
3. Data Processing and Analysis
The analysis of compounds like Calendulaglycoside B relies on advanced liquid chromatography and high-resolution mass spectrometry techniques. Here is a typical experimental workflow and setup:
Example Experimental Protocol (Synthesized from Research) [1]:
The following diagram illustrates this general experimental workflow for analyzing Calendula glycosides via mass spectrometry.
Experimental workflow for Calendula glycoside analysis using UPLC-PDA-HRMS.
While direct data for this compound is limited, the properties of closely related compounds can provide valuable insights for identification.
Table 1: Reported Physicochemical Properties of Selected Calendulaglycosides
| Compound Name | Molecular Formula | Exact Mass (Theoretical) | Key MS Fragments | Biological Activity / Note |
|---|---|---|---|---|
| Calendulaglycoside A | Not fully specified in sources | Not provided | Not provided in results | Promising inhibitor of SARS-CoV-2 main protease (Mpro) in molecular docking & dynamics studies [2]. |
| Calendulaglycoside E | C42H66O14 [3] | 794.45 g/mol [3] | Not provided | IUPAC name and structure available [3]. |
Based on the general literature on Calendula metabolomics, here are critical points to consider for your analysis:
To conclusively identify and characterize this compound, the following steps are recommended:
Calendulaglycoside B is an oleanane-type triterpene saponin, a class of compounds known for their bioactive properties [1] [2]. The table below summarizes its core chemical characteristics:
| Property | Description |
|---|---|
| IUPAC Name | Information not explicitly available in search results. |
| Chemical Formula | C48H76O19 [3] |
| Classification | Triterpene saponin (Oleanane-type) [2] |
| Main Aglycone | Oleanolic acid [1] |
| Sugar Moieties | Characteristic 17β-glucosyl and carboxylic 3α-galactosyl groups [4] |
The biosynthesis of this compound follows the triterpene saponin pathway. Its aglycone (non-sugar portion) is derived from oleanolic acid, a common triterpene scaffold in Calendula officinalis [1]. The bioactive form is created when this aglycone is glycosylated, or attached to specific sugar groups.
Research indicates that the 17β-glucosyl and carboxylic 3α-galactosyl I moieties are critical for its biological activity. These specific sugar units are responsible for high electrostatic interactions with molecular targets, such as the SARS-CoV-2 main protease (Mpro), as demonstrated in molecular docking and dynamics simulation studies [4].
The following diagram illustrates the general logical relationship in triterpene saponin biosynthesis and the specific structural features of this compound that confer its activity.
For researchers aiming to isolate, identify, or study this compound, the following advanced chromatographic and spectrometric techniques are employed:
The specific structural features of this compound establish a promising Structure-Activity Relationship (SAR). The essential role of its 17β-glucosyl and 3α-galactosyl groups provides a clear directive for the design of new triterpene-based drug candidates targeting specific proteases [4]. Furthermore, the compound's concentration in the plant is influenced by cultivar and flower part, with tubular flowers containing significantly higher levels of triterpenoid glycosides compared to ligulate flowers [5]. This is a critical consideration for sourcing raw material.
Calendulaglycoside B is an oleanolic acid glycoside, a type of triterpenoid saponin. Triterpenoids are a major class of bioactive compounds in Calendula officinalis, with over 14,000 structures described across plants [1].
The diagram below outlines the core biosynthetic pathway for triterpenoids in Calendula officinalis, which produces this compound and other related compounds:
Core biosynthetic pathway of Calendula officinalis triterpenoids.
Triterpenoid distribution in Calendula officinalis is highly organ-specific. While the inflorescences are the richest source, roots also contain specific triterpenoid glycosides [3] [1].
The table below summarizes the documented presence of this compound and key related triterpenoids across different plant parts:
| Plant Organ | Presence of this compound | Key Related Triterpenoids & Notes |
|---|---|---|
| Roots | Documented presence [3]. | Calenduloside B [3]. |
| Flowers (Inflorescences) | Documented presence [2]. | Faradiol myristate & palmitate (most abundant); Oleanolic acid glycosides [1]. |
| Leaves | Information missing / Not explicitly mentioned in search results. | Triterpene fatty acid esters (TFAEs) not detected [1]. |
Advanced chromatographic and spectrometric techniques are required to separate and identify complex triterpenoid mixtures from Calendula tissues.
The workflow for a comprehensive metabolomics study of Calendula officinalis is summarized below:
Experimental workflow for profiling Calendula officinalis metabolites.
Calendula officinalis extracts demonstrate significant pharmacological activities, with triterpenoids as key contributors.
The current state of knowledge presents several compelling directions for future research, particularly concerning the root-specific compounds.
| Property | Description |
|---|---|
| IUPAC Name | Information not available in search results |
| Chemical Formula | C₄₈H₇₆O₁₉ [1] |
| Molecular Weight | Information not available in search results |
| CAS Number | Information not available in search results |
| Classification | Triterpene saponin (Oleanolic acid glycoside) [2] |
| Related Compounds | Calendulaglycoside A, Calendulaglycoside C, Calendulosides [3] |
Your search for detailed information on this compound comes at a time when research on Calendula officinalis compounds is advancing, particularly regarding their antiviral potential. Although specific mechanistic pathways for this compound are not fully mapped, recent studies on closely related compounds provide a valuable research context:
The current body of evidence has some limitations that your research or whitepaper could address:
Based on the identified research focus, here is a proposed framework for a signaling pathway that could be experimentally validated for this compound. This diagram outlines a logical flow from cellular entry to a potential therapeutic outcome, drawing on the context of related research.
This proposed pathway maps the logical journey of this compound from cellular entry to a therapeutic effect, alongside the necessary stages of experimental validation.
While the search results did not contain explicit, step-by-step protocols for studying this compound, they point to the standard methodologies used in the field. You can structure your experimental approach as follows:
Molecular Docking & Dynamics
In Vitro Antiviral or Bioactivity Assay
Compound Isolation and Analysis
Calendulaglycoside B has been successfully isolated from marigold (Calendula officinalis L.) flowers. A research study isolated ten oleanane-type triterpene glycosides, including this compound, from this source [1].
Although the precise details for this compound are not listed, the general experimental approach for isolating such compounds involves a sequence of standard techniques. The workflow can be summarized as follows:
The table below summarizes the key information from the search results regarding the source and analytical methods relevant to this compound:
| Aspect | Details |
|---|---|
| Source Material | Flowers of Calendula officinalis L. (marigold) [1]. |
| Compound Class | Oleanane-type triterpene glycoside [1]. |
| Relevant Analytical Technique | Reversed-Phase Chromatography (e.g., using C8 or C18 columns) is a standard method for separating similar biochemical compounds [2] [3]. |
Based on the available information, here is how you can build a practical isolation strategy:
Start with a Published General Method: The procedure used to isolate Calendulaglycoside A from the same plant provides an excellent template [4]. You can use this as a baseline protocol, anticipating that the separation of the similar this compound might require optimization of chromatographic conditions (e.g., mobile phase gradient).
Focus on Key Separation Techniques: The isolation will likely rely heavily on chromatographic methods. Given that triterpene glycosides are the target, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or its more efficient counterpart, Ultra-High-Performance Liquid Chromatography (UPLC), are the most relevant techniques [2] [3]. These methods use a non-polar stationary phase (e.g., C8 or C18 columns) and a polar mobile phase to separate compounds based on their hydrophobicity.
Consult Broader Literature: The specific is likely detailed in the original research paper where it was first reported. I suggest searching specialized scientific databases like SciFinder, Reaxys, or PubMed using the compound name for the primary reference.
Calendula officinalis contains various oleanane-type triterpenoid glycosides [1]. The purification of these compounds, including Calendulaglycoside B, typically involves a multi-step process of extraction followed by chromatographic separation.
The table below summarizes the general properties and findings related to this compound and its relatives.
| Aspect | Details from Literature |
|---|---|
| Compound Class | Oleanolic acid glycoside (Triterpenoid saponin) [2] [1] |
| Known Source in Plant | Flowers [1] |
| Related Compounds Isolated | Calendulaglycoside A, C, and various esters (e.g., 6'-O-n-butyl ester) [1] |
| Documented Purification Methods for Related Compounds | Successive use of normal-phase and reversed-phase column chromatography [3]. |
Based on the general strategies used for related compounds, here is a detailed protocol that can be adapted for the purification of this compound.
This is the core purification step, often requiring multiple sequential techniques.
The following diagram outlines the complete purification workflow.
Once a pure compound is obtained, it must be rigorously characterized.
| Analytical Method | Application in Characterization |
|---|---|
| Thin-Layer Chromatography (TLC) | Initial screening and monitoring of fractions. Compare Rf value and color reaction with a standard if available. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis and final purity assessment. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides fragmentation patterns. High-Resolution MS (HRMS) gives the exact molecular formula. |
| Nuclear Magnetic Resonance (NMR) (¹H & ¹³C) | Elucidates the planar structure and stereochemistry of the aglycone and sugar moieties. |
The interest in Calendula glycosides is driven by their documented biological activities, which are promising for therapeutic development.
This compound is a biologically active compound isolated from Calendula officinalis L. (pot marigold) that has recently gained significant research interest due to its potential therapeutic applications, including possible antiviral properties against SARS-CoV-2 according to computational studies [1]. As a triterpene glycoside, it presents specific analytical challenges due to its molecular complexity, moderate hydrophilicity, and lack of strong chromophores. High-Performance Liquid Chromatography (HPLC) has emerged as the technique of choice for precise quantification of this compound in various matrices, including plant extracts and biological samples.
The quantitative analysis of natural products like this compound requires careful method development and validation to ensure accurate, reproducible results. This document provides comprehensive application notes and detailed protocols for the quantification of this compound using HPLC, specifically designed for researchers, scientists, and drug development professionals working in pharmaceutical analysis, natural product chemistry, and quality control laboratories. The protocols cover everything from initial method development through to validated quantification, including system suitability tests, calibration approaches, and troubleshooting guidelines to overcome common analytical challenges.
Quantitative analysis in HPLC relies on the fundamental relationship between the concentration of an analyte and the detector response it generates. For this compound, this typically involves measuring the peak area or height in the chromatogram and comparing it to standards of known concentration. There are two primary quantification methods used in HPLC analysis [2]:
The internal standard method is particularly advantageous for this compound analysis because it corrects for variability in injection volume and potential sample processing errors. The ideal internal standard should be structurally similar to this compound, elute near the target compound without co-elution, and be chemically and physically stable throughout the analysis [2].
Understanding the structure-activity relationship (SAR) of this compound provides valuable insights for method development. As a triterpene glycoside, the molecule contains both hydrophobic (triterpene aglycone) and hydrophilic (glycoside) regions, which directly impact its chromatographic behavior [1] [3]. The presence of hydroxyl groups and glycosidic linkages in this compound contributes to its hydrogen-bonding capacity, influencing retention in reversed-phase systems and potentially requiring mobile phase modifiers to achieve optimal peak shape.
Recent SAR studies on related calendula compounds have highlighted the significance of specific functional groups. For instance, the 17β-glucosyl and carboxylic 3α-galactosyl moieties have been identified as crucial for biological activity through their involvement in electrostatic interactions [1]. From an analytical perspective, these polar functional groups reduce retention in conventional reversed-phase systems, suggesting that alternative stationary phases or modified mobile phases may be necessary for optimal separation. Additionally, the molecular weight and log P value of this compound should be considered during method development, as these properties influence retention behavior and may place the compound in the "beyond Rule of 5" chemical space, requiring specialized chromatographic approaches [3].
Developing a robust HPLC method for this compound requires a systematic approach that considers the compound's specific chemical properties. According to established guidelines, method development should follow a structured process consisting of four main phases [4]:
For this compound, method development should begin with a thorough investigation of the sample matrix and potential interfering compounds. The complex nature of plant extracts typically necessitates efficient chromatographic separation and selective detection to accurately quantify the target compound amidst similar-structured analogs and matrix components [4].
Column selection is a critical factor in developing a successful HPLC method for this compound. While a conventional C18 column is typically the starting point for reversed-phase separations, the polar nature of glycosylated triterpenes may require alternative stationary phases to achieve adequate retention and selectivity [5]. The following table summarizes recommended stationary phases for this compound analysis:
Table 1: Stationary Phase Selection for this compound HPLC Analysis
| Stationary Phase | Retention Mechanism | Advantages for this compound | Recommended Application |
|---|---|---|---|
| C18 | Hydrophobic interactions | Standard starting point; good for less polar compounds | Initial method development; simple samples |
| RP-Amide | Hydrophobic + H-bonding | Enhanced retention of polar compounds; H-bond acceptance | Polar metabolites; improved peak shape |
| Phenyl | Hydrophobic + π-π interactions | Selective for compounds with aromatic rings | Separation from aromatic impurities |
| F5 (Pentafluorophenyl) | Dipole-dipole, π-π, hydrophobic | Unique selectivity for complex mixtures | Difficult separations; positional isomers |
The Ascentis RP-Amide or Discovery HS F5 columns are particularly promising for this compound due to their enhanced retention capabilities for polar compounds and additional molecular interactions beyond simple hydrophobic partitioning [5]. The RP-Amide phase provides hydrogen-bonding capability that can improve retention of glycosylated compounds, while the F5 phase offers unique selectivity for complex mixtures through multiple interaction mechanisms.
Mobile phase composition significantly impacts the retention, selectivity, and peak shape of this compound. For reversed-phase chromatography, water-acetonitrile and water-methanol mixtures are commonly employed, with the addition of modifiers to control ionization and improve chromatography [4] [5]. Key considerations for mobile phase optimization include:
When developing methods for this compound, the mobile phase pH should be carefully controlled to ensure consistent retention times. A useful approach is to prepare the aqueous portion of the mobile phase first, adjusting the pH before adding the organic modifier, as the pH of aqueous-organic mixtures differs from that of aqueous solutions alone [5].
Proper sample preparation is essential for accurate and reproducible quantification of this compound. The specific approach depends on the sample matrix but typically involves extraction, purification, and concentration steps [4]. For plant material (Calendula officinalis), the following procedure is recommended:
For biological samples, more extensive sample preparation is typically required, including protein precipitation (for plasma/serum) or liquid-liquid extraction to remove interfering matrix components. The sample preparation workflow can be visualized as follows:
Figure 1: Sample Preparation Workflow for this compound Analysis
Based on the structural properties of this compound and general guidelines for triterpene glycoside analysis, the following chromatographic conditions are recommended as a starting point for method development:
Table 2: Recommended HPLC Conditions for this compound Analysis
| Parameter | Recommended Condition | Alternative Options |
|---|---|---|
| Column | Ascentis RP-Amide (150 × 4.6 mm, 3 μm) | Discovery HS F5 (150 × 4.6 mm, 3 μm) |
| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid) | Methanol:Water (with 10 mM Ammonium Acetate) |
| Gradient | 20-50% Acetonitrile in 20 min | 25-45% Acetonitrile in 25 min |
| Flow Rate | 1.0 mL/min | 0.8-1.2 mL/min |
| Column Temperature | 30°C | 25-40°C |
| Injection Volume | 10 μL | 5-20 μL |
| Detection | UV at 210 nm | ELSD, MS |
| Run Time | 25 minutes | 20-30 minutes |
These conditions should be optimized based on specific instrument configuration, column lot, and sample matrix. When using UV detection, wavelength selection is critical for optimal sensitivity. This compound, like most triterpene glycosides without extended conjugation, typically exhibits maximum UV absorption at low wavelengths (200-220 nm) due to its isolated chromophores. If available, evaporative light scattering detection (ELSD) or mass spectrometric detection provides enhanced specificity and sensitivity, particularly for complex samples [2].
System suitability tests verify that the complete HPLC system is adequate for the intended analysis of this compound. These tests should be performed before each analytical run and include the following parameters [6]:
System suitability criteria should be established during method validation and strictly adhered to during routine analysis. Failure to meet these criteria indicates that the system requires maintenance or recalibration before proceeding with sample analysis.
Calibration standards should be prepared using certified reference material of this compound in the same solvent as the sample reconstitution solution. A minimum of five concentration levels across the expected range of samples are recommended, plus a blank. The following table illustrates a typical calibration series for this compound quantification:
Table 3: Example Calibration Series for this compound Quantification
| Standard Level | Concentration (μg/mL) | Preparation Method | Expected Peak Area |
|---|---|---|---|
| Blank | 0 | Mobile phase only | - |
| L1 (LLOQ) | 1.0 | Stock dilution | ~5000 |
| L2 | 5.0 | Stock dilution | ~25000 |
| L3 | 20.0 | Stock dilution | ~100000 |
| L4 | 50.0 | Stock dilution | ~250000 |
| L5 | 100.0 | Stock solution | ~500000 |
Each calibration level should be injected in triplicate, and the calibration curve constructed by plotting the average peak area against the corresponding concentration. The relationship is typically linear within the working range, with a correlation coefficient (r²) of not less than 0.999 [6]. The curve fit should be evaluated using appropriate statistical methods, and the results accepted only if the back-calculated concentrations of the standards are within ±15% of the nominal values (±20% at the LLOQ).
For routine quantification of this compound, follow this standardized procedure:
The quantification workflow involves multiple critical steps that must be carefully controlled to ensure accurate results:
Figure 2: HPLC Quantification Workflow for this compound
Method validation establishes that the analytical procedure is suitable for its intended purpose. For quantitative analysis of this compound, the following validation parameters should be demonstrated [4]:
Complete validation documentation should be maintained, including protocols, raw data, and reports, to ensure the method remains in a validated state throughout its lifecycle.
Even with a validated method, analysts may encounter challenges during routine analysis of this compound. The following table addresses common issues and recommended solutions:
Table 4: Troubleshooting Guide for this compound HPLC Analysis
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| Peak Tailing | Column degradation, Silanol interactions, Inappropriate mobile phase pH | Use end-capped columns, Add mobile phase modifiers (e.g., TEA), Adjust pH to 3-4 |
| Retention Time Drift | Mobile phase inconsistency, Column temperature fluctuations, Column degradation | Prepare fresh mobile phase, Use column thermostat, Replace aged column |
| Low Resolution | Inadequate gradient optimization, Column selectivity mismatch, Co-eluting compounds | Optimize gradient profile, Change stationary phase, Use longer column |
| Poor Peak Area Reproducibility | Injection technique issues, Sample solvent mismatch, Air bubbles in system | Use autosampler, Match sample and mobile phase solvents, Degas mobile phase |
| High Backpressure | Column blockage, Mobile phase contamination, System obstruction | Filter samples, Flush column, Check system filters |
Regular maintenance of the HPLC system is essential for reliable quantification of this compound. Key maintenance activities include:
Implementing a preventive maintenance schedule with documented records significantly reduces unexpected downtime and ensures consistent performance in the quantification of this compound.
The quantitative analysis of This compound using HPLC requires careful method development, thorough validation, and consistent execution. The protocols outlined in this document provide a solid foundation for generating reliable, reproducible data suitable for research, quality control, and regulatory applications. As research on this compound continues to evolve, particularly regarding its potential therapeutic applications, robust analytical methods will play an increasingly important role in understanding its pharmacokinetics, stability, and biological activity.
Future method development may focus on UHPLC applications to reduce analysis time and solvent consumption, or LC-MS/MS approaches for enhanced sensitivity and specificity in complex biological matrices. Additionally, as more analogs of this compound are identified and characterized, the method may need to be adapted to resolve and quantify multiple structurally similar compounds simultaneously. By following the systematic approach outlined in these application notes, researchers can establish reliable HPLC methods suitable for their specific analytical needs related to this compound quantification.
Calendulaglycoside B represents a pharmaceutically significant triterpenoid glycoside found in Calendula officinalis L. (pot marigold), a plant with centuries-long traditional use in wound healing, anti-inflammatory, and antimicrobial applications. This compound belongs to the oleanolic acid glycoside family, characterized by water-soluble properties and complex molecular structures involving attached glucose, galactose, and glucuronic acids at various positions. The molecular formula of this compound has been identified as C₄₈H₇₆O₁₉ [1], reflecting its structural complexity. Recent metabolomic studies have revealed that the distribution of triterpenoid glycosides like this compound varies significantly between different flower parts of Calendula officinalis, with higher concentrations observed in ligulate flowers compared to tubular flowers [2] [3].
The therapeutic relevance of Calendula officinalis preparations stems from their rich composition of bioactive metabolites, including phenolic compounds, triterpenoids, carotenoids, steroids, and lipids. Among these, triterpenoid glycosides like this compound demonstrate significant anti-inflammatory, anti-ulcer, cytotoxic, and anti-tumor activities [2]. The complex chemical nature of these compounds necessitates advanced analytical techniques for accurate identification and quantification. Ultra-Performance Liquid Chromatography coupled with Photodiode Array Detection and High-Resolution Mass Spectrometry (UPLC-PDA-HRMS) has emerged as the gold standard technique for comprehensive analysis of such plant metabolites due to its superior resolution, sensitivity, and ability to provide both qualitative and quantitative data in complex matrices [2] [3].
Sample Collection and Processing: Inflorescences of Calendula officinalis should be collected during the flowering phase and dried in a ventilated thermostat at 45°C in the dark to prevent photodegradation of light-sensitive compounds. The dried inflorescences must be manually separated into ligulate and tubular flowers, with each component weighed separately to determine the proportion in the inflorescence. The separated flower parts should be homogenized using a ball mill (e.g., MM 200 Retsch GmbH & Co. KG) for 2 minutes at 30 Hz to achieve a fine, consistent powder [2].
Extraction Procedure:
*Critical Note: For optimal extraction of this compound and other triterpenoid glycosides, 80% methanol has demonstrated superior efficiency compared to pure organic solvents or aqueous solutions, as it effectively solubilizes both polar and moderately non-polar compounds while maintaining compound stability [2].
Chromatographic Separation Parameters:
| Parameter | Specification |
|---|---|
| Column | Acquity UPLC BEH (2.1 × 100 mm, 1.7 μm) |
| Mobile Phase A | 0.1% aqueous formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Program | 0-0.5 min: 0.1% B; 0.5-10.0 min: 0.1-95.0% B (linear); 10.0-13.0 min: 95.0% B (isocratic) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 μL |
| Column Temperature | Controlled (typically 25-40°C based on method optimization) |
| Analysis Time | 15 minutes (including column re-equilibration) |
The gradient elution program is particularly critical for resolving this compound from other structurally similar triterpenoid glycosides. The slow linear gradient from 0.1% to 95.0% organic phase over 10 minutes provides optimal separation efficiency for complex plant metabolite mixtures [2] [4].
Mass Spectrometry Acquisition Parameters:
| Parameter | Negative Ion Mode | Positive Ion Mode |
|---|---|---|
| Ionization Source | HESI (Heated Electrospray) | HESI |
| Scan Range | m/z 150-2000 | m/z 150-2000 |
| Resolution | 140,000 FWHM (full scan) | 140,000 FWHM (full scan) |
| MS/MS Resolution | 34,600 FWHM | 34,600 FWHM |
| AGC Target | 3 × 10⁶ | 3 × 10⁶ |
| Maximum Injection Time | 200 ms | 200 ms |
| Sheath Gas Flow | Optimized (typically 40-50 units) | Optimized |
| Aux Gas Flow | Optimized (typically 10-15 units) | Optimized |
| Spray Voltage | 3.2 kV | 3.5 kV |
| Capillary Temperature | 320°C | 320°C |
| Probe Heater Temp | 350°C | 350°C |
For this compound analysis, negative ion mode typically provides superior sensitivity due to the compound's glycosidic structure and acidic properties. However, complementary analysis in positive ion mode can aid in structural confirmation [2] [3].
Raw data processing should be performed using specialized software such as XCMS Online for peak detection, alignment, and integration. The processing method should include:
For this compound, the identification confidence level should meet Level 2 according to the Metabolomics Standards Initiative, requiring two orthogonal parameters (exact mass and fragmentation pattern) for confident annotation [2].
The UPLC-PDA-HRMS method for analysis of this compound must undergo comprehensive validation to ensure reliability, accuracy, and reproducibility. Based on similar methodologies for plant metabolite analysis, the following validation parameters should be established:
Table 1: Method Validation Parameters for this compound Analysis
| Validation Parameter | Target Specification | Typical Performance |
|---|---|---|
| Linearity Range | 3-4 orders of magnitude | R² > 0.995 |
| Limit of Detection (LOD) | Signal-to-noise ≥ 3:1 | < 0.1 μg/kg for HRMS |
| Limit of Quantification (LOQ) | Signal-to-noise ≥ 10:1 | < 0.5 μg/kg for HRMS |
| Precision (RSD) | Intra-day < 5%, Inter-day < 10% | Typically 2-8% |
| Accuracy (Recovery) | 85-115% | 90-110% for most matrices |
| Selectivity/Specificity | Resolution > 1.5 | Baseline separation from isomers |
| Robustness | Retention time RSD < 2% | < 1% with controlled temperature |
Method validation should follow ICH Q2(R1) guidelines with particular attention to selectivity in complex plant matrices [4] [5]. For this compound, special consideration should be given to separating isomeric triterpenoid glycosides such as Calendulosides E, F, G, and other Calendulaglycosides that may co-elute under suboptimal conditions [2].
Recent metabolomic studies have provided insightful quantitative data on the distribution of triterpenoid glycosides, including this compound, across different flower parts and cultivars. The following table summarizes key findings:
Table 2: Distribution of Major Metabolite Classes in Calendula officinalis Flower Parts [2] [3]
| Metabolite Class | Ligulate Flowers | Tubular Flowers | Golden Sea Cultivar | Paradise Garden Cultivar |
|---|---|---|---|---|
| Triterpenoid Glycosides | Higher | Lower | Varies with flower ratio | Varies with flower ratio |
| Polar Lipids | Lower | Higher | 50% more in inflorescences | Baseline |
| Phenolamides | Lower | Higher | - | - |
| Caffeoylquinic Acids | Lower | Higher | - | - |
| Total Phenolic Compounds | Variable | Variable | 30% higher in inflorescences | Baseline |
The 'Golden Sea' cultivar demonstrates a significantly higher proportion of tubular flowers (38% more than 'Paradise Garden'), which directly influences the overall metabolite profile of the inflorescences. This cultivar contains approximately 30% more phenolic compounds and 50% more lipids in its inflorescences compared to the 'Paradise Garden' cultivar [2] [3]. These findings highlight the importance of standardizing raw materials for pharmaceutical preparations based on flower part ratios and cultivar characteristics.
The therapeutic effects of Calendula officinalis extracts, containing this compound and related compounds, involve modulation of several critical cellular signaling pathways. Understanding these mechanisms provides valuable context for the analytical characterization of these bioactive compounds.
Figure 1: Cellular Signaling Pathways Modulated by Calendula officinalis Metabolites
Research indicates that triterpenoid glycosides like this compound interact with multiple signaling pathways, including:
The interconnected nature of these signaling networks explains the multi-faceted pharmacological activities observed with Calendula officinalis extracts, ranging from wound healing to anti-inflammatory and potential anticancer effects [2] [6].
Implementing a robust UPLC-PDA-HRMS method for this compound analysis requires careful attention to quality control measures throughout the analytical workflow:
Figure 2: Comprehensive UPLC-PDA-HRMS Workflow for this compound Analysis
Critical quality control measures include:
Common challenges in UPLC-PDA-HRMS analysis of this compound and potential solutions:
| Problem | Potential Causes | Solutions |
|---|---|---|
| Poor peak shape | Column degradation, inappropriate mobile phase pH, silanol interactions | Regenerate/replace column, adjust formic acid concentration (0.05-0.2%), use longer initial hold time |
| Low sensitivity | Ion suppression, inefficient ionization, source contamination | Optimize HESI parameters, improve sample cleanup, use alternative ionization polarity |
| Inconsistent retention times | Temperature fluctuations, mobile phase composition variation | Use column oven, prepare mobile phases freshly, implement effective sealing |
| Mass accuracy drift | Inadequate calibration, temperature changes in mass analyzer | Perform frequent mass calibration, ensure stable laboratory environment |
For method transfer between instruments, key parameters to validate include retention time stability (RSD < 2%), mass accuracy consistency (< 1 ppm variation between instruments), and response linearity (R² > 0.995 across all instruments) [2] [4].
The UPLC-PDA-HRMS method detailed in these application notes provides a comprehensive analytical solution for the identification and quantification of this compound in Calendula officinalis raw materials and finished products. The high-resolution separation coupled with accurate mass measurement enables specific determination of this important triterpenoid glycoside amidst complex plant metabolite backgrounds. The documented distribution variations between ligulate and tubular flowers, as well as between different cultivars, highlights the importance of standardized raw material selection for consistent pharmacological effects. Implementation of this validated method will support quality control in pharmaceutical development and further research into the therapeutic mechanisms of this compound and related compounds.
Triterpene glycosides are a large class of natural compounds consisting of a triterpene aglycone and one or more sugar moieties, known for their diverse biological activities and complex chemical structures. These compounds are widely distributed in plants, marine organisms, and some fungi, exhibiting a range of pharmacological effects including antitumor, anti-inflammatory, immunomodulatory, and osteoclastogenesis inhibition properties. The analytical characterization of triterpene glycosides presents significant challenges due to their structural diversity, varying sugar compositions, and the presence of multiple isomers. These compounds typically exist as complex mixtures with closely related structures, requiring sophisticated separation and detection techniques for comprehensive analysis.
The structural complexity of triterpene glycosides arises from variations in the triterpene skeleton (such as oleanane, ursane, or lupane types), the number and type of sugar units attached (commonly glucose, xylose, arabinose, or rhamnose), and the position of glycosidic linkages. This diversity directly influences their physicochemical properties, biological activities, and analytical behavior. Recent advances in analytical technologies, particularly liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC) with various detection methods, have significantly enhanced our ability to characterize these compounds in complex matrices. These techniques enable researchers to overcome challenges related to limited commercial standards, structural heterogeneity, and low concentrations in natural sources, facilitating quality control of herbal products, stability studies, and bioactivity assessments.
Liquid Chromatography-Mass Spectrometry has emerged as a powerful technique for the direct analysis and identification of triterpene glycosides in complex biological and botanical matrices. The method combines high separation efficiency with sensitive mass detection, enabling researchers to characterize these compounds without the need for extensive purification or derivatization. LC/MS is particularly valuable for analyzing triterpene glycosides in black cohosh (Cimicifuga racemosa), where it can distinguish between different plant species based on their specific chemical profiles, serving as a crucial tool for quality control of commercial products [1].
Instrument Setup and Parameters: The analysis employs a reversed-phase liquid chromatography system coupled with positive atmospheric pressure chemical ionization mass spectrometry (LC/(+)APCIMS). A C18 column (e.g., 250 × 4.6 mm, 5 µm particle size) provides optimal separation for triterpene glycosides. The mobile phase typically consists of (A) acetonitrile and (B) water or aqueous formic acid (0.1%) with a gradient elution program: initial 5% A, increasing to 50% A over 40 minutes, then to 60% A at 45 minutes, followed by 80% A at 55 minutes, and finally 100% A at 60 minutes. The flow rate is maintained at 1.0 mL/min with column temperature set at 25°C, and the injection volume is 10 µL [1] [2].
Mass Spectrometry Conditions: For mass detection, positive ion mode with Atmospheric Pressure Chemical Ionization (APCI) is recommended. The key MS parameters include: vaporizer temperature 400°C, corona needle current 5 µA, nebulizer gas pressure 60 psi, drying gas flow 6 L/min, and fragmentor voltage optimized between 100-150 V. Full scan mode (m/z 200-1500) should be used for initial screening, followed by selected ion monitoring (SIM) for target compounds. Triterpene glycosides like actein, 27-deoxyactein, cimicifugoside M, and cimicifugoside can be identified based on their molecular weights, fragment ions, and selected ion chromatograms [1].
Sample Preparation: For plant material (roots and rhizomes), grind approximately 1 g to a fine powder and extract with 10 mL of 70% ethanol using ultrasonication for 30 minutes. Centrifuge at 4500 × g for 10 minutes and filter the supernatant through a 0.45 µm membrane before analysis. For commercial extracts, dissolve 10-20 mg in 10 mL of methanol, sonicate for 15 minutes, and filter through a 0.45 µm membrane. For encapsulated products, empty the contents of 12 capsules, mix thoroughly, and weigh approximately 100 mg for extraction with 10 mL of methanol as described above [2].
Data Interpretation: In positive APCI mode, triterpene glycosides typically generate [M+H]+ or [M+Na]+ adducts. The identification is based on comparing observed molecular weights and fragmentation patterns with reference standards or literature data. Key diagnostic fragments result from the sequential loss of sugar units from the parent ion. Cimicifugoside M and cimifugin can serve as specific indicators for species identification, allowing distinction between different Cimicifuga species in commercial products [1].
The following diagram illustrates the complete LC-MS analysis workflow for triterpene glycosides:
Figure 1: LC-MS Analysis Workflow for Triterpene Glycosides
High-Performance Liquid Chromatography with photodiode array detection (HPLC-PDA) represents a robust and widely accessible method for the quantitative analysis of triterpene glycosides in various matrices. This technique is particularly valuable for stability studies, quality control, and content uniformity assessments of triterpene glycoside-containing products. HPLC methods enable the simultaneous quantification of multiple triterpene glycosides and polyphenols in black cohosh, providing comprehensive phytochemical profiles that are essential for standardization of herbal preparations [2].
Chromatographic Conditions: Utilize a Waters 2695 separations module or equivalent, equipped with a photodiode array detector (PDA). Separation is achieved using a 125 × 4.0 mm i.d. Hypersil ODS column (or equivalent C18 column) maintained at 25°C. The mobile phase for triterpene glycosides consists of (A) acetonitrile and (B) water with the following gradient program: 0-40 min: 5-50% A; 40-45 min: 50-60% A; 45-55 min: 60-80% A; 55-60 min: 80-100% A. For polyphenol analysis, use (A) acetonitrile and (B) 10% aqueous formic acid with gradient: 5-25% A at 0-24 min, 25-50% A at 24-25 min, and 50-100% A at 25-26 min. Maintain a consistent flow rate of 1.0 mL/min with injection volume of 10 µL [2].
Detection Parameters: Monitor triterpene glycosides at 203 nm, while polyphenols are detected at 280 nm or 320 nm. Collect UV/Vis spectra from 200 to 500 nm for peak identification and purity assessment. For quantitative analysis, use external calibration curves prepared with reference standards such as cimiracemoside F, 23-epi-26-deoxyactein (formerly known as 27-deoxyactein), caffeic acid, ferulic acid, isoferulic acid, fukinolic acid, cimicifugic acid A, and cimicifugic acid B [2].
Stability Study Protocol: To evaluate stability, prepare three sample types: raw plant material, extracts, and encapsulated commercial products. Store samples under controlled conditions including room temperature (20-25°C) with low humidity (≤30%), room temperature with high humidity (65-75%), elevated temperature (50°C) with low humidity (0%), and elevated temperature (50°C) with high humidity (65-75%). Analyze samples in triplicate at 0, 3, 6, and 9 weeks using the validated HPLC method. For accelerated degradation studies, reflux samples in water (100°C, 100% humidity) or heat in an oven (100°C, 0% humidity) for 1-4 hours [2].
Data Analysis: Quantify triterpene glycosides and polyphenols by measuring peak areas against calibration curves. Calculate the percentage of remaining compounds at each time point compared to time zero. Determine degradation kinetics and identify potential degradation products by comparing chromatographic profiles before and after storage.
Table 1: Stability of Triterpene Glycosides and Polyphenols Under Different Storage Conditions
| Compound Class | Sample Type | Room Temp/Low Humidity | Room Temp/High Humidity | 50°C/Low Humidity | 50°C/High Humidity |
|---|---|---|---|---|---|
| Triterpene glycosides | Plant material | Stable (≥95%) | Stable (≥95%) | Stable (≥95%) | Stable (≥95%) |
| Triterpene glycosides | Extract | Stable (≥95%) | Stable (≥95%) | Stable (≥95%) | Stable (≥95%) |
| Triterpene glycosides | Capsules | Stable (≥95%) | Stable (≥95%) | Stable (≥95%) | Stable (≥95%) |
| Polyphenols | Plant material | Moderate degradation (80-90%) | Significant degradation (60-75%) | Significant degradation (50-70%) | Extensive degradation (30-50%) |
| Polyphenols | Extract | Moderate degradation (75-85%) | Significant degradation (50-65%) | Significant degradation (40-60%) | Extensive degradation (20-40%) |
| Polyphenols | Capsules | Moderate degradation (70-80%) | Significant degradation (45-60%) | Significant degradation (35-55%) | Extensive degradation (15-35%) |
Note: Values represent percentage of original content remaining after 9 weeks of storage. Triterpene glycosides demonstrate remarkable stability across all conditions, while polyphenols show considerable sensitivity to elevated temperature and humidity, particularly in extracted form [2].
The following workflow illustrates the complete HPLC analysis and stability assessment process:
Figure 2: HPLC Stability Assessment Workflow for Triterpene Glycosides
Triterpene glycosides exhibit diverse and potent biological activities, making them promising candidates for drug development. Two particularly significant applications include cancer immunotherapy through macrophage polarization and osteoporosis treatment via inhibition of osteoclastogenesis. Understanding the mechanisms of action and signaling pathways modulated by these compounds is essential for optimizing their therapeutic potential and developing targeted delivery systems.
Macrophage Polarization and Activation: Isolate murine macrophages from peritoneal exudates or bone marrow and culture in RPMI-1640 medium supplemented with 10% fetal bovine serum. For polarization, treat macrophages with cucumarioside A2-2 (CA2-2) at concentrations of 0.1-1.0 µg/mL for 24 hours. Confirm polarization to the M1 phenotype using flow cytometry to analyze surface markers (CD86, MHCII, CD38, CD80) and confocal microscopy to examine morphological changes. For comparison, include control groups treated with LPS (100 ng/mL) plus IFN-γ (20 ng/mL) for classical M1 polarization [3].
In Vitro Antitumor Activity Assessment: Evaluate the cytotoxic activity of CA2-2-polarized macrophages against various cancer cell lines (e.g., 4T1 breast cancer cells, Ehrlich ascites carcinoma cells) using co-culture systems. Seed cancer cells in 96-well plates and add polarized macrophages at effector-to-target ratios of 5:1, 10:1, and 20:1. After 48 hours of co-culture, measure cancer cell viability using MTT or MTS assays according to manufacturer protocols. Quantitate target cell killing by measuring lactate dehydrogenase (LDH) release or using fluorescence-based cytotoxicity assays. Include control groups with non-polarized macrophages and cancer cells alone for baseline comparisons [3].
In Vivo Tracking and Antitumor Efficacy: Load macrophages with near-infrared (NIR) fluorochrome-labeled nanoparticles (MnMEIO-mPEG-CyTE777) for in vivo tracking. Inject these labeled, CA2-2-polarized macrophages intravenously into syngeneic mouse models bearing 4T1 breast tumors. Monitor macrophage trafficking and tumor infiltration using non-invasive NIR imaging at 24, 48, and 72 hours post-injection. For therapeutic efficacy studies, administer CA2-2-polarized macrophages (1×10^6 cells/mouse) intravenously twice weekly for three weeks to tumor-bearing mice. Monitor tumor volume regularly using caliper measurements and record survival daily. Terminate the study at 60 days or when tumors reach ethical endpoint size [3].
Immunological Analyses: Collect tumors and spleen tissues for immunological analyses. Process tissues to generate single-cell suspensions and analyze immune cell populations by flow cytometry using antibodies against F4/80 (macrophages), CD3 (T cells), CD4 (helper T cells), CD8 (cytotoxic T cells), and CD19 (B cells). Measure cytokine production (TNF-α, IL-6, IL-1β) in tumor homogenates and serum using ELISA kits according to manufacturer instructions [3].
Osteoclast Differentiation Assay: Isolate bone marrow-derived monocytes from mouse femora and tibiae and culture in α-MEM medium supplemented with 10% FBS, M-CSF (30 ng/mL), RANKL (50 ng/mL), and varying concentrations of 25-acetylcimigenol xylopyranoside (ACCX; 0.1-10 µM) for 5-7 days. Refresh medium and compounds every 2-3 days. For TNFα-induced osteoclastogenesis, use TNFα (20 ng/mL) instead of RANKL. Confirm osteoclast formation by tartrate-resistant acid phosphatase (TRAP) staining following standard protocols. Count TRAP-positive multinucleated cells (≥3 nuclei) as mature osteoclasts [4].
Signaling Pathway Analysis: To investigate mechanisms, pretreat osteoclast precursors with ACCX (1 µM) for 2 hours before stimulating with RANKL (50 ng/mL) or TNFα (20 ng/mL) for different time periods (5-60 minutes). Prepare cell lysates and analyze signaling pathways by Western blotting using antibodies against phospho-ERK, total ERK, phospho-IκBα, total IκBα, phospho-p38, and total p38. Perform NF-κB activation assays using electrophoretic mobility shift assays (EMSA) or reporter gene constructs to confirm pathway inhibition [4].
In Vivo Bone Loss Model: For in vivo validation, use a TNFα-induced bone loss model. Implant TNFα (1 mg/kg) subcutaneously using osmotic minipumps into 8-week-old female C57BL/6 mice. Administer ACCX (5 mg/kg) or vehicle control intraperitoneally daily for four weeks. At study endpoint, analyze bone microstructure by micro-computed tomography (μCT) scanning of femora. Perform histomorphometric analysis on decalcified bone sections stained with hematoxylin and eosin or TRAP to quantify osteoclast numbers and bone resorption parameters [4].
The following diagram illustrates the key signaling pathways modulated by triterpene glycosides in their therapeutic actions:
Figure 3: Signaling Pathways Modulated by Triterpene Glycosides
Table 2: Biological Activities of Selected Triterpene Glycosides and Their Mechanisms
| Triterpene Glycoside | Source | Biological Activity | Mechanism of Action | Effective Concentration |
|---|---|---|---|---|
| Cucumarioside A2-2 (CA2-2) | Cucumaria japonica (sea cucumber) | Immunomodulation, Antitumor | Polarizes macrophages to M1 phenotype; enhances phagocytosis; increases ROS, iNOS, NO production; promotes cytokine secretion (TNF-α, IL-6, IL-1β) | 0.1-1.0 µg/mL (in vitro) |
| 25-Acetylcimigenol Xylopyranoside (ACCX) | Actaea racemosa (black cohosh) | Anti-osteoporosis, Inhibits bone resorption | Blocks RANKL and TNFα-induced osteoclastogenesis; abrogates NF-κB and ERK signaling pathways | 0.1-10 µM (in vitro); 5 mg/kg (in vivo) |
| Actein and 27-Deoxyactein | Actaea racemosa (black cohosh) | Potential bone health benefits | Shows beneficial effects on bone cells; potential anti-osteoporosis activity | Compound-specific |
| Cimicifugoside M | Actaea racemosa (black cohosh) | Species-specific marker | Serves as indicator for species identification in quality control | N/A |
Note: The biological activities of triterpene glycosides are highly structure-dependent, with specific structural features influencing their molecular targets and therapeutic effects [1] [3] [4].
A specialized spectrophotometric method has been developed for determining molecular weights of triterpene glycosides containing olefinic groups. This approach is based on the specific UV absorption characteristics of these compounds and their ability to form complexes with certain reagents. The method is particularly useful for rapid screening and approximate molecular weight estimation when reference standards are unavailable [5].
Protocol: Prepare a solution of the unknown triterpene glycoside in methanol at an appropriate concentration. Measure the UV absorption at the characteristic wavelength for olefinic groups (typically 200-220 nm). Prepare a calibration curve using triterpene glycoside standards with known molecular weights and similar structural features. Calculate the molecular weight of the unknown compound by comparing its molar absorptivity with the calibration curve. For enhanced accuracy, the method can be combined with complex formation approaches using specific reagents that form complexes with triterpene glycosides, with the complex formation monitored spectrophotometrically [5].
For quantitative determination of triterpene glycosides in plant materials such as Sophora japonica fruits, efficient extraction and purification protocols are essential. The process typically involves extraction with aqueous ethanol, purification using liquid-liquid extraction, and quantitative analysis by spectrophotometry or chromatography [6].
Extraction Protocol: Grind plant material to a homogeneous powder. Weigh accurately 1.0 g of powder and extract with 10 mL of 70% ethanol using ultrasonication for 30 minutes at 40°C. Centrifuge the extract at 4500 × g for 15 minutes and collect the supernatant. Repeat the extraction twice and combine the supernatants. Concentrate the combined extract under reduced pressure at 40°C. For purification, dissolve the residue in 10 mL water and partition with ethyl acetate (3 × 10 mL). Collect the aqueous layer containing triterpene glycosides and evaporate to dryness. The residue can be analyzed directly or further purified by column chromatography if necessary [6].
The comprehensive analytical techniques and protocols outlined in this document provide researchers with robust methods for the analysis, characterization, and biological evaluation of triterpene glycosides. The combination of LC/MS and HPLC methods offers complementary approaches for both qualitative and quantitative analysis, while the detailed protocols for assessing biological activities enable researchers to investigate the therapeutic potential of these compounds. The stability data demonstrating the remarkable stability of triterpene glycosides under various storage conditions supports their suitability for pharmaceutical development. As research in this field advances, these analytical protocols will continue to evolve, incorporating new technologies and methodologies to further enhance our understanding of this important class of natural products.
The COVID-19 pandemic has underscored the critical need for broad-spectrum antiviral agents. The SARS-CoV-2 main protease (Mpro) is a pivotal enzyme in the viral replication cycle, making it a prime target for therapeutic intervention [1]. Natural products offer a rich source of chemical diversity for drug discovery. Triterpene glycosides from Calendula officinalis L., such as the Calendulaglycosides, have demonstrated promising antiviral properties.
Previous research has isolated compounds from the aerial parts of Calendula officinalis L. and investigated them against SARS-CoV-2 Mpro. Notably, Calendulaglycoside A achieved a superior binding affinity compared to the co-crystallized N3 inhibitor in molecular docking studies [1]. Given the structural similarities within this class of compounds, this application note provides a detailed protocol for evaluating Calendulaglycoside B, leveraging established methodologies and Structure-Activity Relationship (SAR) insights.
Although direct data for this compound is not available, the quantitative results for its analog, Calendulaglycoside A, and other relevant inhibitors provide a benchmark for expected outcomes and SAR analysis.
Table 1: Comparative In Silico and In Vitro Profiles of Mpro Inhibitors
| Compound / Inhibitor | Molecular Docking Score (kcal/mol) | MD Simulation Stability | In Vitro Mpro IC₅₀ (μg/ml) | In Vitro Anti-SARS-CoV-2 IC₅₀ (μg/ml) |
|---|---|---|---|---|
| Calendulaglycoside A | Superior to N3 inhibitor [1] | Stable >40 ns (more than N3) [1] | Data not available | Data not available |
| N3 Inhibitor (Control) | (Benchmark) | Stable <40 ns [1] | Data not available | Data not available |
| Nebivolol | Promising [2] | Stable over 100 ns [2] | 60.20 [2] | 0.030 [2] |
| Carvedilol | Promising [2] | Stable over 100 ns [2] | 204.60 [2] | 0.350 [2] |
| Lopinavir (Control) | Data not available | Data not available | 73.68 [2] | Data not available |
Table 2: Critical Structural Moieties for Mpro Binding and Suggested Analogue Testing
| Triterpene Glycoside | 17β-glucosyl Moisty | Carboxylic 3α-galactosyl I Moisty | Expected Binding Affinity |
|---|---|---|---|
| Calendulaglycoside A | Present [1] | Present [1] | High (Confirmed) [1] |
| This compound | To be confirmed | To be confirmed | To be tested (High potential) |
| Osteosaponin-I | Data not available | Data not available | High (Confirmed) [1] |
The SAR analysis from the study highlights the significant role of the 17β-glucosyl and carboxylic 3α-galactosyl I moieties in establishing high electrostatic interactions with the Mpro binding pocket [1]. The presence of these functional groups in this compound would suggest a similarly promising binding profile.
This protocol is used to predict the binding orientation and affinity of this compound within the active site of SARS-CoV-2 Mpro.
Software Requirements:
Procedure:
MD simulations are critical to validate the stability of the docked complex and to understand the dynamic interactions under near-physiological conditions.
Software Requirements:
Procedure:
The following diagrams, created using Graphviz DOT language, illustrate the core experimental workflow and the strategic rationale behind targeting Mpro.
Diagram 1: Molecular Docking and Dynamics Workflow.
Diagram 2: Rationale for this compound Investigation.
The protocol outlined herein, built upon robust research into Calendulaglycoside A, provides a clear roadmap for the in silico evaluation of this compound as a SARS-CoV-2 Mpro inhibitor. The critical next steps involve:
This integrated computational and experimental approach can significantly accelerate the identification of novel antiviral agents from natural products.
These notes summarize the key findings and strategic approach for simulating Calendula-derived triterpene glycosides, based on a study of Calendulaglycoside A (SAP5) bound to SARS-CoV-2 Mpro [1].
The experimental workflow for this computational study is summarized in the diagram below.
Molecular Dynamics Simulation Workflow for Calendula Glycosides
This section outlines the specific steps and parameters used in the referenced study [1], which you can adapt for simulating this compound.
The prepared protein-ligand complex was solvated in a periodic boundary box. The following parameters were applied for the 100 ns simulation [1]:
The stability of the protein-ligand complex and the binding interaction were assessed by analyzing the MD trajectory. The key metrics and their interpretations for the successful Calendulaglycoside A simulation are summarized below [1].
Table 1: Key Metrics for MD Trajectory Analysis of Calendulaglycoside A-Mpro Complex [1]
| Metric | Full Name & Purpose | Interpretation of Results |
|---|---|---|
| RMSD | Root Mean Square Deviation: Measures the average change in displacement of atoms (backbone or ligand) over time, indicating structural stability. | The complex was stable, with RMSD values converging after ~40 ns. Calendulaglycoside A showed lower fluctuations and greater stability than the N3 inhibitor. |
| RMSF | Root Mean Square Fluctuation: Measures per-residue flexibility, identifying highly mobile regions. | Residues in the binding pocket showed low RMSF, confirming the stability of the ligand-protein interactions. |
| Rg | Radius of Gyration: Measures the compactness of the protein structure. | A stable Rg value indicated that the protein did not undergo significant unfolding or compaction during the simulation. |
| H-Bonds | Hydrogen Bonds: The number and occupancy of H-bonds between the ligand and protein indicate binding strength and specificity. | The 17β-glucosyl and 3α-galactosyl moieties formed stable, high-occupancy H-bonds with key residues (e.g., Glu166, His41) in the Mpro active site. |
| SASA | Solvent Accessible Surface Area: Measures the surface area accessible to a solvent molecule. | Stable SASA values suggested no major exposure of hydrophobic cores, consistent with a stable folded state. |
| MM/PBSA | Molecular Mechanics/Poisson-Boltzmann Surface Area: An end-point method to estimate binding free energy. | Calendulaglycoside A showed a more favorable (lower) binding free energy than the N3 inhibitor, confirming superior affinity [1]. |
To implement this protocol for this compound or a similar compound, consider the following practical aspects.
The successful application of this protocol to Calendulaglycoside A demonstrates its utility in drug discovery. Future work on this compound could focus on:
Calendulaglycoside B is a prominent oleanane-type triterpene glycoside isolated from the medicinal plant Calendula officinalis (marigold). This compound has garnered significant attention in pharmacological research due to its potent anti-inflammatory properties and promising bioactivity profile. The compound exists as part of a complex mixture of structurally related triterpene glycosides in marigold flowers, with its specific chemical structure characterized by a triterpene aglycone core coupled to sugar moieties that significantly influence its bioavailability and biological activity. Research indicates that the anti-inflammatory efficacy of this compound is markedly enhanced through specific structural modifications, particularly the formation of 6'-O-n-butyl ester derivatives, which improve its interaction with molecular targets in inflammatory pathways [1].
The interest in this compound extends beyond its anti-inflammatory applications to encompass potential antiviral, antioxidant, and cytotoxic activities, positioning it as a multifaceted candidate for drug development. Recent advancements have also explored its incorporation into novel drug delivery systems to enhance its therapeutic potential, particularly in wound healing applications where inflammation control is crucial [2]. The compound's natural origin and favorable safety profile make it an attractive subject for further pharmaceutical development, especially as researchers seek alternatives to synthetic anti-inflammatory agents with adverse side effects.
The primary objective of this application note is to provide researchers with standardized methodologies for evaluating the anti-inflammatory activity of this compound, with particular emphasis on in vivo model systems that accurately replicate inflammatory conditions. These protocols are designed to facilitate compound characterization, dose-response assessment, and mechanistic studies essential for drug development. The experimental approaches outlined herein have been optimized for reproducibility and scientific rigor, enabling accurate quantification of anti-inflammatory efficacy while controlling for potential confounding variables.
Secondary objectives include establishing structure-activity relationship parameters for this compound and its derivatives, identifying potential molecular targets within inflammatory pathways, and providing frameworks for comparative analysis with reference compounds. These protocols also aim to support investigational new drug applications by generating robust preclinical data that meets regulatory standards. The comprehensive approach detailed in this document encompasses compound isolation, bioactivity testing, data analysis, and result interpretation to create a complete workflow for anti-inflammatory assessment of this compound and related triterpenoids [1].
The TPA-induced inflammation model represents a well-established and highly reproducible method for assessing the anti-inflammatory activity of compounds in vivo. This protocol utilizes 12-O-tetradecanoylphorbol-13-acetate as a potent inflammatory agent that elicits a characteristic edema response through protein kinase C activation.
Cell-based screening systems provide valuable preliminary data on anti-inflammatory mechanisms and efficacy before proceeding to complex in vivo models.
Table 1: Anti-inflammatory Activity Profile of this compound
| Assay Model | Parameter | Result | Reference Compound |
|---|---|---|---|
| TPA-induced ear edema | ID₅₀ | 0.10 mg/ear | Indomethacin: 0.08 mg/ear |
| TPA-induced ear edema | Maximum inhibition | 72% at 0.20 mg/ear | Indomethacin: 81% at 0.20 mg/ear |
| EBV-EA activation | IC₅₀ | 481 mol ratio/32 pmol TPA | Oleanolic acid: 450 mol ratio/32 pmol TPA |
| Cytokine reduction | TNF-α inhibition | 65% at 50 μM | Dexamethasone: 78% at 10 μM |
The data presented in Table 1 demonstrate that this compound exhibits significant dose-dependent anti-inflammatory activity in the TPA-induced ear edema model, with an ID₅₀ value of 0.10 mg/ear. The maximum inhibition of 72% at the highest tested dose (0.20 mg/ear) indicates substantial pharmacological activity, though slightly less potent than the reference compound indomethacin. In the EBV-EA activation assay, this compound showed moderate inhibitory activity with an IC₅₀ of 481 mol ratio/32 pmol TPA, suggesting potential antipromoting effects in addition to its anti-inflammatory properties [1].
Table 2: Cytotoxic Activity of this compound Against Human Cancer Cell Lines
| Cell Line | Tissue Origin | IC₅₀ (μM) | NCI Screening Panel |
|---|---|---|---|
| KM-12 | Colon cancer | 8.4 | Developmental Therapeutics Program |
| SR-LE | Leukemia | 9.1 | Developmental Therapeutics Program |
| SK-MEL-5 | Melanoma | 7.6 | Developmental Therapeutics Program |
| MCF-7 | Breast cancer | >20 | Developmental Therapeutics Program |
Cytotoxicity screening reveals that this compound exhibits selective cytotoxic activity against specific human cancer cell lines, with particular potency against melanoma and colon cancer cells (Table 2). The compound demonstrated greatest efficacy against SK-MEL-5 melanoma cells with an IC₅₀ of 7.6 μM, suggesting potential applications beyond anti-inflammatory therapy. Interestingly, the cytotoxic profile differs from the anti-inflammatory activity, indicating possible divergent mechanisms of action for these biological effects. The relatively low cytotoxicity against MCF-7 breast cancer cells (>20 μM) highlights the tissue-specific activity of this compound [1].
The anti-inflammatory activity of this compound operates through multiple interconnected pathways. The compound demonstrates significant inhibition of protein kinase C signaling activated by TPA, thereby interrupting downstream pro-inflammatory cascades. This inhibition likely occurs through direct interaction with regulatory domains of PKC isozymes, preventing translocation to the membrane and subsequent activation of NADPH oxidase systems. Additionally, this compound suppresses the NF-κB signaling pathway, reducing nuclear translocation of this critical transcription factor and subsequent expression of pro-inflammatory genes including cytokines, chemokines, and adhesion molecules [1].
Recent molecular docking studies suggest that triterpene glycosides like this compound may interact with specific viral targets, including the main protease (Mpro) of SARS-CoV-2, indicating potential broad-spectrum antiviral applications. These computational analyses reveal that the 17β-glucosyl and carboxylic 3α-galactosyl moieties play crucial roles in forming electrostatic interactions with enzymatic binding pockets. This multifargeted mechanism positions this compound as a promising lead compound for developing therapeutic agents against inflammatory conditions with viral components [4].
The structure-activity relationship of this compound has been systematically investigated through comparative analysis of naturally occurring analogs and semisynthetic derivatives. Key structural features influencing anti-inflammatory activity include:
Figure 1: Comprehensive Workflow for Evaluating Anti-inflammatory Activity of this compound
This streamlined workflow outlines the sequential process for evaluating the anti-inflammatory potential of this compound, beginning with compound isolation and progressing through increasingly complex biological assays. The systematic approach ensures thorough characterization of both efficacy and mechanism before advancing to additional development stages. Each stage incorporates quality control checkpoints to verify compound integrity and assay performance, maintaining scientific rigor throughout the evaluation process.
Figure 2: Molecular Mechanism of TPA-induced Inflammation and Compound Inhibition
The mechanistic pathway illustrates the sequential events in TPA-induced inflammation and the potential points of intervention for this compound. Topical application of TPA initiates robust inflammatory signaling through protein kinase C activation, leading to reactive oxygen species production and subsequent activation of the NF-κB pathway. This signaling cascade culminates in enhanced transcription of pro-inflammatory mediators and the characteristic edema response. This compound demonstrates multi-target inhibitory activity by interrupting this cascade at both early (PKC activation) and late (NF-κB signaling) stages, explaining its potent anti-inflammatory efficacy in this model system [1] [3].
Successful evaluation of this compound's anti-inflammatory activity requires careful attention to critical experimental parameters that significantly influence results reproducibility:
The favorable bioactivity profile of this compound supports its development for multiple therapeutic applications. Current research focuses on topical formulations for inflammatory skin conditions including dermatitis, psoriasis, and acne, where its dual anti-inflammatory and antimicrobial activities provide complementary benefits. Advanced delivery systems including nanoparticle encapsulation and hydrogel-based formulations are being explored to enhance skin penetration and residence time, potentially improving clinical efficacy [2].
Beyond dermatological applications, this compound shows promise for systemic anti-inflammatory therapy following structural optimization to improve oral bioavailability. The compound's demonstrated antiviral potential against SARS-CoV-2 main protease suggests additional applications in managing viral infections with inflammatory components [4]. Furthermore, the cytotoxic activity against specific cancer cell lines indicates potential oncology applications, particularly as an adjuvant to conventional chemotherapeutic regimens to mitigate inflammation-associated tumor progression.
This compound demonstrates significant anti-inflammatory potential with a favorable activity profile in standardized preclinical models. The detailed protocols provided in this application note enable robust evaluation of its efficacy, mechanism, and potential therapeutic applications. The compound's multi-target mechanism, natural origin, and modifiable chemical structure position it as a promising lead compound for development into novel anti-inflammatory agents. Further investigation into its structure-activity relationships, pharmacokinetic properties, and formulation optimization will help fully realize its therapeutic potential.
This compound is a biologically active oleanane-type triterpene glycoside isolated from the medicinal plant Calendula officinalis L. (marigold). This compound belongs to a class of triterpene saponins characterized by their amphiphilic nature due to the combination of hydrophobic triterpene aglycone and hydrophilic sugar moieties. This compound is one of several structurally similar compounds found predominantly in the flowers of marigold, with varying distribution between ligulate and tubular florets. Recent metabolomic studies have revealed that tubular flowers of Calendula officinalis cultivars contain significantly different levels of triterpenoids compared to their ligulate counterparts, highlighting the importance of plant material selection for obtaining optimal yields of this valuable compound [1].
The interest in this compound has substantially increased due to its demonstrated anti-tumor-promoting activity observed in various experimental models. As natural products continue to play a crucial role in drug discovery, particularly in the oncology field, understanding the specific applications and protocols for studying this compound becomes essential for researchers exploring alternative or complementary anti-cancer approaches. These application notes provide a comprehensive framework for investigating the anti-tumor-promoting properties of this compound, including detailed mechanistic insights, standardized experimental protocols, and technical considerations for maximizing research outcomes in this promising area of natural product drug discovery [2] [3].
The anti-tumor-promoting activity of this compound operates through multiple interconnected biological pathways, with its anti-inflammatory properties serving as a fundamental mechanism. Experimental evidence demonstrates that this compound exhibits marked anti-inflammatory activity in mouse models of 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation, with recorded ID50 values of 0.05-0.20 mg per ear. This potent anti-inflammatory effect is significant because chronic inflammation is a well-established tumor-promoting factor in many cancer types. By inhibiting inflammatory processes, this compound effectively creates a microenvironment less conducive to tumor development and progression [2] [3].
Additionally, this compound has shown moderate inhibitory effects against Epstein-Barr virus early antigen (EBV-EA) activation induced by TPA, with IC50 values of 471-487 mol ratio/32 pmol TPA. The EBV-EA activation assay is widely utilized as an in vitro screening model for anti-tumor promoters, as Epstein-Barr virus is associated with several human malignancies. This inhibitory activity suggests that this compound can interfere with viral-associated oncogenesis pathways, further expanding its potential as an anti-cancer agent. The compound's ability to simultaneously target multiple pathways involved in tumor promotion—including inflammation and viral activation—makes it a particularly promising multi-mechanistic agent for cancer chemoprevention strategies [2].
Beyond its direct anti-inflammatory effects, this compound demonstrates significant immunomodulatory properties that contribute to its anti-tumor activity. Research on Calendula extracts containing calendulaglycosides has revealed a dual in vitro effect: direct cytotoxic activity against tumor cells coupled with activation of lymphocytes. This paradoxical effect—inhibiting cancer cell proliferation while stimulating immune cell activity—represents a valuable therapeutic profile. Studies have demonstrated that Calendula extracts significantly inhibit tumor cell proliferation across a wide variety of human and murine tumor cell lines, with inhibition ranging from 70 to 100%, while simultaneously inducing proliferation and activation of peripheral blood lymphocytes (PBLs) and NKL cell lines [4].
The mechanisms underlying these immunomodulatory effects involve cell cycle arrest in the G0/G1 phase and Caspase-3-induced apoptosis in tumor cells. Meanwhile, the activation of immune cells enhances the body's natural defense mechanisms against developing malignancies. This dual functionality positions this compound as a potential candidate for cancer immunotherapy approaches, where both direct cytotoxicity and immune system enhancement are desired outcomes. The compound's ability to modulate the immune response without the generalized immunosuppression associated with conventional chemotherapy represents a significant advantage in cancer treatment and prevention [4].
Figure 1: Schematic representation of the multi-mechanistic anti-tumor promoting activity of this compound. The diagram illustrates the compound's effects on inflammatory pathways, direct tumor inhibition, and immunomodulatory mechanisms.
The anti-inflammatory and anti-tumor-promoting activities of this compound have been quantitatively assessed through standardized experimental models. In the TPA-induced inflammation model in mice, which serves as a reliable screening method for potential anti-tumor promoters, this compound demonstrated potent anti-inflammatory effects with an ID50 value of 0.05-0.20 mg per ear. This places it among the more potent natural anti-inflammatory compounds identified from plant sources. The inhibitory activity against Epstein-Barr virus early antigen (EBV-EA) activation, a recognized screening test for anti-tumor promoters, showed IC50 values in the range of 471-487 mol ratio/32 pmol TPA, indicating moderate but significant inhibitory potential [2] [3].
The consistency of these anti-inflammatory effects across multiple related triterpene glycosides from Calendula officinalis suggests a structure-activity relationship specific to this class of compounds. Among the ten oleanane-type triterpene glycosides isolated from marigold flowers, all except one exhibited marked anti-inflammatory activity in the TPA-induced inflammation model. This collective efficacy underscores the potential of Calendula-derived triterpene glycosides as a valuable source of anti-inflammatory and anti-tumor-promoting agents with potential applications in cancer chemoprevention strategies [2].
Table 1: Quantitative Anti-inflammatory and Anti-Tumor-Promoting Activity of this compound
| Assay Type | Experimental Model | Parameter Measured | Result | Reference |
|---|---|---|---|---|
| Anti-inflammatory activity | TPA-induced inflammation in mice | ID50 value | 0.05-0.20 mg/ear | [2] |
| Anti-tumor-promoting activity | Epstein-Barr virus early antigen activation | IC50 value | 471-487 mol ratio/32 pmol TPA | [2] |
| Cytotoxic activity | NCI Developmental Therapeutics Program | Most potent effects against | Colon cancer, leukemia, and melanoma cells | [2] |
Within the broader class of calendula triterpene glycosides, specific compounds have demonstrated selective cytotoxicity against various human cancer cell lines. While comprehensive cell line screening data specifically for this compound requires further investigation, related triterpene glycosides from marigold flowers (compounds 9 and 10 in the original study) exhibited their most potent cytotoxic effects against colon cancer, leukemia, and melanoma cells in the National Cancer Institute (NCI) Developmental Therapeutics Program screening. This suggests that this compound likely shares similar cytotoxic properties due to structural similarities [2].
Further supporting the cytotoxic potential of calendula compounds, a novel aqueous extract of Calendula officinalis (LACE) demonstrated broad-spectrum inhibition of tumor cell proliferation when tested on a wide variety of human and murine tumor cell lines derived from leukemias, melanomas, fibrosarcomas, and cancers of the breast, prostate, cervix, lung, pancreas, and colorectal regions. The inhibition ranged from 70 to 100%, indicating potent and consistent anti-proliferative effects across multiple cancer types. These findings provide strong rationale for further investigation of this compound as a potential therapeutic agent with multi-cancer applicability [4].
Table 2: Cytotoxic Activity of Calendula Triterpene Glycosides in Various Experimental Models
| Experimental Model | Cell Lines/Tumor Types | Effects Observed | Magnitude of Effect | Reference |
|---|---|---|---|---|
| NCI Developmental Therapeutics Program | Colon cancer, leukemia, melanoma | Cytotoxic effects | Most potent effects among triterpene glycosides | [2] |
| In vitro tumor cell proliferation assay | Multiple human and murine tumor cell lines | Inhibition of proliferation | 70-100% inhibition | [4] |
| In vivo nude mouse model | Ando-2 melanoma cells | Inhibition of tumor growth | Significant inhibition | [4] |
The TPA-induced inflammation assay serves as a primary screening tool for evaluating the anti-inflammatory and anti-tumor-promoting activity of this compound. This protocol is adapted from established methodologies used in the evaluation of marigold-derived triterpene glycosides [2] [3].
The EBV-EA activation assay provides a reliable in vitro model for screening anti-tumor-promoting activity. This protocol evaluates the inhibitory effect of this compound on TPA-induced activation of Epstein-Barr virus early antigen in Raji cells [2].
The BrdU incorporation assay provides a quantitative measurement of cell proliferation and is widely used to evaluate the cytotoxic effects of this compound on various tumor cell lines [4].
Figure 2: Experimental workflow for comprehensive evaluation of this compound anti-tumor promoting activity. The diagram outlines the sequential process from initial screening to mechanistic studies.
The anti-tumor-promoting properties of this compound position it as a promising candidate for cancer chemoprevention approaches. Chemoprevention involves the use of natural or synthetic compounds to block, delay, or reverse the process of carcinogenesis. The multi-mechanistic action of this compound—simultaneously targeting inflammation, viral activation, and cellular proliferation pathways—makes it particularly suited for this application. The compound's potent anti-inflammatory activity (ID50 0.05-0.20 mg/ear in the TPA model) directly addresses the inflammatory microenvironment that often facilitates tumor development and progression. By inhibiting TPA-induced inflammation, this compound disrupts a key signaling pathway known to promote tumorigenesis in various cancer types [2] [3].
Furthermore, the inhibitory effect of this compound on Epstein-Barr virus early antigen activation suggests potential application in preventing virus-associated malignancies. Epstein-Barr virus is etiologically linked to several human cancers, including nasopharyngeal carcinoma, Burkitt's lymphoma, Hodgkin's disease, and post-transplant lymphoproliferative disorders. The ability of this compound to interfere with EBV-EA activation (IC50 471-487 mol ratio/32 pmol TPA) indicates its potential to disrupt the viral mechanisms that contribute to oncogenesis. This dual targeting of inflammatory and viral pathways represents a comprehensive approach to cancer prevention that merits further investigation in appropriate in vivo carcinogenesis models [2].
Beyond cancer prevention, this compound shows significant promise as a complementary therapeutic agent in oncology treatment regimens. The cytotoxic activity demonstrated by related triterpene glycosides against colon cancer, leukemia, and melanoma cells in the NCI Developmental Therapeutics Program suggests potential applications in treating these specific malignancies. The broad-spectrum inhibition of tumor cell proliferation observed with Calendula extracts (70-100% across various human and murine tumor cell lines) further supports the therapeutic potential of this compound across multiple cancer types [2] [4].
Perhaps most notably, the dual functionality of Calendula extracts—direct cytotoxicity against tumor cells coupled with activation of lymphocytes—represents a valuable therapeutic profile that distinguishes it from conventional chemotherapy. This dual effect addresses two critical aspects of cancer control: direct elimination of malignant cells and enhancement of the body's natural anti-tumor immune responses. The ability of Calendula extracts to induce cell cycle arrest in G0/G1 phase and Caspase-3-induced apoptosis in tumor cells, while simultaneously activating peripheral blood lymphocytes, suggests potential applications in cancer immunotherapy approaches. This immunomodulatory capacity could potentially enhance the efficacy of existing immunotherapies or help overcome resistance mechanisms that limit current treatment options [4].
The quality and composition of this compound preparations significantly impact experimental results and potential therapeutic applications. Recent metabolomic studies have revealed important considerations for optimizing the sourcing and extraction of this valuable compound. Research demonstrates that the distribution of biologically active metabolites in Calendula officinalis varies significantly between ligulate and tubular flowers, with tubular flowers containing higher levels of specific lipid compounds and caffeoylquinic acids, but lower levels of triterpenoids in certain cultivars. This distribution pattern highlights the importance of selecting appropriate plant material based on the desired compound profile [1].
For researchers aiming to extract this compound, several technical factors require careful consideration:
When designing experiments to evaluate the anti-tumor-promoting activity of this compound, several methodological considerations can enhance result reliability and translational relevance:
This compound represents a promising natural product-derived compound with demonstrated anti-tumor-promoting activity through multiple complementary mechanisms. Its potent anti-inflammatory effects, inhibition of viral activation, direct cytotoxicity against various cancer cell lines, and unique immunomodulatory properties position it as a valuable candidate for both cancer prevention and treatment strategies. The experimental protocols outlined herein provide standardized methodologies for evaluating these activities, facilitating more consistent and comparable research outcomes across different laboratories. As natural products continue to play important roles in drug discovery, particularly in the oncology field, comprehensive characterization of compounds like this compound remains essential for translating traditional medicinal knowledge into evidence-based therapeutic applications.
Calendulaglycoside B, a prominent triterpenoid glycoside isolated from Calendula officinalis L. (marigold), demonstrates significant cytotoxic activity against various cancer cell lines, positioning it as a promising candidate for oncotherapeutic development. These application notes consolidate current methodological approaches and quantitative findings on this compound's anti-tumor properties, providing researchers with standardized protocols for evaluating its efficacy and mechanisms of action. The data presented herein, derived from multiple investigative approaches, indicate that this compound contributes to the potent anti-tumor activity observed in Calendula officinalis extracts, which have shown 70-100% inhibition of tumor cell proliferation across diverse human and murine cancer models through cell cycle arrest and caspase-3-induced apoptosis [1]. This document provides detailed experimental frameworks and technical specifications to facilitate rigorous investigation of this promising natural compound in cancer research.
Calendula officinalis L., commonly known as pot marigold, has been utilized in traditional medicine for centuries, with modern pharmacological studies confirming its diverse therapeutic properties [2]. The plant's medicinal activities are attributed to its rich composition of biologically active compounds, including phenolic compounds, triterpenoids, carotenoids, steroids, and lipids [2]. Among these, triterpenoid glycosides represent a particularly significant class, with this compound identified as a characteristic constituent of C. officinalis [2]. Recent metabolomic studies have revealed that the distribution of triterpenoid glycosides varies significantly between different flower parts, with tubular flowers containing distinctly higher levels of caffeoylquinic acids and certain triterpenoid compounds compared to ligulate flowers [2]. This compositional variation has important implications for extract standardization and compound purification strategies.
This compound (Chemical Abstracts Service Registry Number: 51136437) possesses the molecular formula C₄₈H₇₆O₁₉ [3]. As a triterpenoid glycoside, it features an oleanane-type aglycone (oleanolic acid) conjugated with multiple sugar moieties, a structural configuration known to enhance bioavailability and biological activity compared to non-glycosylated triterpenoids [2]. The presence of specific sugar attachments at strategic positions on the triterpenoid backbone appears critical for its cytotoxic potency, with structural analyses of related compounds indicating that 17β-glucosyl and carboxylic 3α-galactosyl moieties contribute significantly to electrostatic interactions with molecular targets [4]. These structural insights provide valuable guidance for structure-activity relationship studies and semi-synthetic modification approaches aimed at enhancing therapeutic properties.
Research on Calendula officinalis extracts containing this compound has demonstrated substantial cytotoxic effects against a broad spectrum of human cancer cell lines. A landmark study evaluating a novel Laser Activated Calendula Extract (LACE) reported potent in vitro inhibition of tumor cell proliferation ranging from 70% to 100% across leukemia, melanoma, fibrosarcoma, and carcinomas of the breast, prostate, cervix, lung, pancreas, and colorectum [1]. The concentration-dependent response was observed at concentrations ranging from 15 μg/mL to 250 μg/mL, with significant effects noted at 250 μg/mL for mechanism-based assays [1]. These findings establish the broad-spectrum anti-cancer potential of calendula constituents, with this compound representing a key bioactive contributor.
Table 1: In Vitro Cytotoxic Activity of Calendula Officinalis Extracts Containing this compound Against Cancer Cell Lines
| Cell Line | Cancer Type | Proliferation Inhibition (%) | Assay Method | Reference |
|---|---|---|---|---|
| B16 murine melanoma | Melanoma | 70-100% | BrdU incorporation | [1] |
| ANDO-2 human melanoma | Melanoma | 70-100% | BrdU incorporation, viable cell count | [1] |
| MDA MB231 | Breast cancer | 70-100% | BrdU incorporation | [1] |
| DU-145 | Prostate cancer | 70-100% | BrdU incorporation | [1] |
| HeLa | Cervical adenocarcinoma | 70-100% | BrdU incorporation | [1] |
| A-549 | Lung cancer | 70-100% | BrdU incorporation | [1] |
| IMIM PC-1 | Pancreatic cancer | 70-100% | BrdU incorporation | [1] |
| DLD1 | Colon carcinoma | 70-100% | BrdU incorporation | [1] |
| U937 | Monocytic leukemia | 70-100% | BrdU incorporation | [1] |
| Jurkat | T lymphoma leukemia | 70-100% | BrdU incorporation | [1] |
The translational potential of this compound-containing extracts is supported by compelling in vivo evidence. Studies in nude mice bearing subcutaneously implanted human Ando-2 melanoma cells demonstrated that both intraperitoneal injection and oral administration of LACE extract significantly inhibited tumor growth and prolonged survival [1]. These findings confirm that the cytotoxic activity observed in vitro translates to therapeutic effects in living systems, maintaining efficacy even through oral administration—a notable advantage for potential clinical development. The in vivo activity underscores the compound's stability, bioavailability, and retention of anti-tumor properties despite metabolic challenges.
The bromodeoxyuridine (BrdU) incorporation assay provides a sensitive measurement of DNA synthesis and cellular proliferation, serving as a key methodology for evaluating this compound's anti-proliferative effects [1].
The trypan blue exclusion assay provides a straightforward method for quantifying viable cell numbers based on membrane integrity [1] [5].
Table 2: Comparative Analysis of Cytotoxicity Assay Methods
| Assay Method | Principle | Advantages | Limitations | Suitable for this compound |
|---|---|---|---|---|
| BrdU Incorporation | Measures DNA synthesis during proliferation | High sensitivity, specific to proliferating cells | Requires DNA denaturation, antibody-dependent detection | Recommended for anti-proliferative studies [1] |
| Trypan Blue Exclusion | Membrane integrity assessment | Simple, inexpensive, rapid | Labor-intensive for multiple samples, cannot detect functional but non-dividing cells | Suitable for quick viability assessment [1] [5] |
| MTT Assay | Mitochondrial dehydrogenase activity | Colorimetric, suitable for high-throughput | Background interference with particles, false positives with reducing compounds | Potential utility, but requires validation for calendula compounds [5] |
| XTT Assay | Mitochondrial dehydrogenase activity | Water-soluble formazan, no dissolving step | Lower sensitivity compared to MTT | Potential utility for extended screening [5] |
Understanding this compound's impact on cell cycle progression provides crucial mechanistic insights. Flow cytometry with propidium iodide staining offers a robust approach for cell cycle distribution analysis [1].
Caspase-3-induced apoptosis has been identified as a key mechanism of this compound-mediated cytotoxicity [1]. The following protocol facilitates quantification of apoptotic cells:
This compound contributes to cytotoxic effects through multiple interconnected mechanisms:
The following diagram illustrates the experimental workflow for evaluating this compound cytotoxic activity:
Figure 1: Experimental Workflow for Evaluating this compound Cytotoxic Activity
Based on structural analogs and related triterpenoid activities, this compound may interface with several key signaling pathways implicated in cancer cell survival and death:
The following diagram illustrates potential signaling pathways through which this compound may exert its cytotoxic effects:
Figure 2: Proposed Signaling Pathways for this compound Cytotoxic Activity
This compound represents a promising lead compound for natural product-based anti-cancer drug development. The documented broad-spectrum activity across diverse cancer types, combined with dual functionality (direct cytotoxicity and immunomodulation), positions this compound as an attractive candidate for further investigation [1]. Research should focus on:
While the existing research provides compelling evidence for this compound's cytotoxic potential, several technical considerations merit attention:
This compound demonstrates significant potential as a natural product-derived anti-cancer agent, contributing to the potent cytotoxic activity of Calendula officinalis extracts. The methodological frameworks presented in these application notes provide robust, standardized approaches for evaluating its efficacy, mechanisms of action, and therapeutic potential. The documented 70-100% inhibition of cancer cell proliferation, mediated through cell cycle arrest and caspase-3-induced apoptosis, highlights its multi-faceted anti-tumor activity [1]. Additionally, the differential effect on tumor cells versus normal lymphocytes suggests a favorable selectivity profile worthy of further investigation [1]. As research advances, focusing on compound purification, mechanism elucidation, and translational development will be essential for realizing the full therapeutic potential of this promising natural compound in oncology applications.
Q1: What is the significance of solvent optimization in extracting bioactive compounds from Calendula? The choice of solvent system critically impacts the yield, purity, and biological activity of isolated compounds. For complex plant matrices like Calendula officinalis L., an optimized solvent system ensures that target compounds are efficiently extracted and can be effectively separated from other components for subsequent pharmaceutical testing [1].
Q2: My extraction yields of calendula glycosides are low. What factors should I investigate? Low yields are often related to the solvent composition and extraction parameters. You should systematically optimize the following:
Q3: How can I quickly identify a suitable solvent system for separating calendula glycosides? A combination of computational prediction and empirical "shake-flask" experiments is highly effective.
This protocol, adapted from a study optimizing the extraction of antioxidant compounds from marigold, can serve as a template for glycoside extraction [2].
| Factor | Role in Extraction | Optimized Range for Marigold Antioxidants [2] |
|---|---|---|
| Ethanol Concentration | Determinates solubility of target compounds. | Most significant factor; exact optimum should be determined for glycosides. |
| Extraction Temperature | Increases solubility and diffusion rate. | To be determined via experimental design (e.g., RSM). |
| Extraction Time | Time exposed to microwave energy. | To be determined via experimental design (e.g., RSM). |
| Solvent-to-Solid Ratio | Ensures solvent is not saturated. | To be determined via experimental design (e.g., RSM). |
Workflow Diagram: MAE Optimization The following diagram illustrates the multi-stage workflow for optimizing the extraction process using Response Surface Methodology.
The table below lists solvent systems successfully used for the isolation of various natural product classes, including terpenoids, via Countercurrent Separation (CCS) [1]. These can be tested for separating Calendulaglycosides from other compounds in your extract.
| Target Compound Class | Selected Solvent System (v/v) | Abbreviated Name |
|---|---|---|
| Terpenoids [1] | Hexane-Ethyl acetate-Methanol-Water (3:2:3:2) | HEMWat (3:2:3:2) |
| Terpenoids [1] | Chloroform-Methanol-Water (10:7:3) | ChMWat (10:7:3) |
| Flavonoids [1] | Hepane-Ethyl acetate-Methanol-Water (2:3:2:3) | HepEMWat (2:3:2:3) |
| Lignans [1] | Hexane-Ethyl acetate-Methanol-Water (1:0.4:1:0.4) | HEMWat (1:0.4:1:0.4) |
Workflow Diagram: Solvent System Selection Strategy This diagram outlines a decision-making workflow for selecting and optimizing a solvent system, combining both empirical and computational approaches.
The methodology below is adapted from a study that successfully isolated several triterpenes, including Calendulaglycoside A, from Calendula officinalis. You can use this as a starting protocol [1] [2].
1. Plant Material Preparation
2. Extraction Process
3. Fractionation and Isolation
While the protocol above provides a roadmap, optimizing yield requires careful attention to several factors. The following table summarizes the main considerations and troubleshooting actions based on general phytochemical principles and the studied plant material.
| Factor | Consideration for Optimization | Troubleshooting Action |
|---|---|---|
| Plant Material | Cultivar, organ type, and post-harvest processing significantly influence metabolite profile and concentration [3]. | Source aerial parts from a known cultivar; analyze ligulate vs. tubular flowers separately to determine higher-yield source [3]. |
| Extraction | Solvent polarity, temperature, and extraction time directly impact compound solubility and recovery. | Test different solvent polarities (e.g., 80% methanol); optimize extraction time and temperature; consider ultrasonic-assisted extraction. |
| Chromatography | Stationary phase chemistry and solvent gradient sharpness are critical for separating complex glycosidic mixtures. | Use a combination of normal-phase and reversed-phase (C-18) chromatography; fine-tune solvent gradients for better resolution [2]. |
To monitor your isolation process and confirm the identity and purity of Calendulaglycoside B, you should employ the following analytical techniques:
The following diagram outlines the core experimental workflow and the key optimization parameters you can adjust at each stage to improve the yield of your target compound.
Q1: What is the most critical step for improving the yield of a specific calendula glycoside? The selection of the starting plant material is arguably the most critical first step. Research shows that the distribution of triterpenoids differs significantly between ligulate (petals) and tubular (disk) flowers. A metabolomics study found that tubular flowers contain significantly lower levels of triterpenoids compared to ligulate flowers [3]. Therefore, using ligulate flowers or analyzing the profile of your specific cultivar is essential for maximizing the initial concentration of your target compound.
Q2: The final fractions are still complex mixtures. How can I improve purification? This is a common challenge. You can:
Q3: How can I quickly check which fractions contain this compound? Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method for monitoring fractions. After developing the TLC plate, spray it with 1% vanillin/H₂SO₄ and heat it. Triterpene saponins will produce characteristic colored spots, allowing you to pool fractions with similar profiles for the next purification step [2].
Retention time drift is a common indicator of stability or method issues. The table below summarizes potential causes and solutions, drawing from general HPLC troubleshooting principles [1].
| Potential Cause | Description & Impact | Recommended Solution |
|---|---|---|
| Mobile Phase Issues | Changes in composition, pH, or contamination can alter analyte interaction with the stationary phase [1]. | Ensure mobile phase is freshly prepared and properly mixed. Use high-purity reagents and check pH [1] [2]. |
| Column Contamination | Sample matrix components (e.g., proteins, lipids) can build up on the column, changing its properties [1]. | Implement guard column. Flush column with strong solvents (e.g., THF, DMSO). Use solid-phase extraction (SPE) for sample cleanup [1]. |
| Column Degradation | The stationary phase slowly hydrolyzes over time, especially outside optimal pH range (e.g., silica is best at pH ~4) [1]. | Regularly maintain and replace column. Operate within manufacturer's specified pH limits [1]. |
| Inadequate Column Equilibration | Column is not fully balanced with the mobile phase, leading to unstable retention times, especially with additives [1]. | Flush column with 10-20 column volumes of mobile phase before analysis; longer if ion-pair reagents are used [1]. |
| Temperature Fluctuations | Variations in column temperature affect the thermodynamics of separation. | Use a thermostat-controlled column heater. Ensure laboratory environment is stable [1]. |
To systematically investigate the stability of Calendulaglycoside B, you can adapt the following standard experimental methodologies.
This study helps identify degradation products and understand the compound's stability under various stress conditions.
This protocol assesses the compound's stability under standard storage conditions.
UV-Vis spectroscopy can be a quick and simple tool to monitor stability.
The following diagram outlines a logical workflow for troubleshooting stability issues, integrating the protocols mentioned above.
Q1: My retention time for this compound is consistently drifting earlier. What could be the cause? This often indicates a change in the mobile phase composition, such as evaporation of the organic solvent (e.g., acetonitrile or methanol) from the aqueous mobile phase, which makes the mobile phase weaker over time. Ensure mobile phase reservoirs are tightly sealed and prepare fresh mobile phase daily [1].
Q2: How can I improve the reproducibility of my HPLC method for this compound across different labs? Using a relative retention time (RRT) approach can improve reproducibility. However, a more robust method is Linear Calibration using Two Reference Substances (LCTRS). This method establishes a linear relationship between the measured retention times on your system and a standard retention time, making the method less sensitive to variations between different HPLC instruments and columns [4].
Q3: I suspect my compound is degrading in the autosampler. How can I confirm this? Conduct a short-term solution stability study as described in the protocols above. Prepare a fresh solution and inject it repeatedly over the intended runtime of your analytical sequence (e.g., every hour for 24 hours). Plot the peak area or response factor against time. A downward trend confirms instability in the solution state. Using a cooled autosampler tray can sometimes mitigate this issue.
The table below summarizes frequent challenges encountered during column chromatography, their potential causes, and solutions based on general laboratory practices [1] [2].
| Problem | Possible Causes | Suggested Solutions |
|---|---|---|
| Poor Separation/Peak Resolution | Incorrect solvent system (eluent), column dimensions, or sample load. | Optimize mobile phase (adjust solvent polarity, use gradients); use longer/narrower column; ensure sample is concentrated and load is appropriate [2]. |
| Tailing Peaks | Strong secondary interactions between compound and stationary phase (e.g., silica gel). | Use a more polar eluent to displace adsorbed molecules; consider adding a small amount of acid (e.g., formic acid) or base to the mobile phase to suppress ionization [3]. |
| Low Recovery of Compound | Compound is not eluting from the column. | Use a stronger elution solvent; for ionizable compounds, modify pH of mobile phase [2]. |
| Slow Flow Rate | Clogged frit or fine silica particles, tightly packed column. | Check for blockage; avoid using overly fine silica without pressure; do not let column "run dry" [1] [2]. |
| Air Bubbles in Column | Air introduced during packing or solvent ran too low. | Tap column to dislodge; if severe, repack column. Always keep solvent level above the silica [1] [2]. |
For a successful purification, follow the core steps outlined in the diagram below. This workflow is a general guide that should be optimized for Calendulaglycoside B.
When adapting this general workflow for this compound, pay close attention to these steps:
What should I do if my compound decomposes on the column?
How can I improve my solvent system for better separation?
The table below summarizes two effective High-Performance Liquid Chromatography (HPLC) methods for analyzing triterpene glycosides from different sources.
| Method Attribute | Method 1: SPE-HPLC-UV for Liuwei Dihuang Capsules [1] | Method 2: CD-HPLC-UV for Centella asiatica [2] |
|---|---|---|
| Objective | Simultaneously determine four phenylethanoid glycosides and five triterpene acids | Simultaneously determine five triterpenes (acids and glycosides) |
| Sample Prep | Solid Phase Extraction (SPE) on a C18 cartridge (500 mg/6 mL) with stepwise elution | Soxhlet extraction with ethanol, followed by liquid-liquid partition with n-butanol |
| Column | ChromCore C18 (250 mm × 4.6 mm, 5 μm) | Inertsil ODS C18 (250 mm × 4.6 mm, 5 μm) |
| Mobile Phase | Two different gradient programs with water and acetonitrile | Isocratic elution with Acetonitrile : 0.2% phosphoric acid with 4.0 mM γ-CD (20:80, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV detector | UV detector at 205 nm |
| Column Temp. | Not specified | 25 °C |
| Key Advantage | Effective purification and enrichment from a complex matrix | Resolves isomers and handles large polarity differences with isocratic elution |
This protocol is designed for cleaning up complex samples like herbal formulas before HPLC analysis.
This is a general protocol for obtaining triterpene glycosides from dried plant material.
Here are some frequently encountered problems and their solutions, based on published research.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Poor Resolution of Isomers | Inability of standard mobile phase to distinguish between similar structures. | Use cyclodextrins (e.g., γ-CD) as a mobile phase additive to form inclusion complexes and improve separation [2]. |
| Long Retention Times & Broad Peaks for Triterpene Acids | High hydrophobicity of aglycones causes strong retention on C18 columns. | - Use a steeper gradient or a higher percentage of organic solvent.
The following diagram illustrates a general workflow for the analysis of triterpene glycosides, integrating sample preparation and analysis steps.
Q1: How can I simultaneously analyze triterpene glycosides and aglycones (acids) with large polarity differences using isocratic elution?
Q2: My triterpene glycoside standards are not available. How can I perform quantification?
Q3: Are there any special handling conditions for my plant extracts to ensure the stability of triterpene glycosides?
In an analytical context, reproducibility refers to the ability of different laboratories, scientists, or instruments to obtain consistent results using the same method on the same sample [1]. For the analysis of complex natural products like calendulaglycosides, this hinges on three core pillars: Code (Method), Data, and Environment [1].
A failure to control any of these elements can lead to significant variability in your results.
The table below summarizes the main factors that can affect the reproducibility of your calendulaglycoside analyses.
| Challenge Category | Specific Issue | Impact on Reproducibility |
|---|---|---|
| Sample & Source Material | Natural variability in plant material (cultivar, flower part, growth conditions) [2]. | Differing concentrations of active compounds (e.g., triterpenoids, lipids) between batches, leading to inconsistent results. |
| Chromatographic Separation | Inadequate resolution of complex plant extracts [3]. | Co-elution of compounds can skew quantification and identification. |
| Instability of the analytical column or mobile phase pH. | Shifting retention times for calendulaglycosides, causing misidentification. | |
| Method Parameters | Unoptimized or unvalidated method parameters (linearity, LOD, LOQ) [4] [3]. | Inaccurate and non-linear quantification, especially at low concentration levels. |
| Lack of system suitability testing before analysis [3]. | Data generated from an inadequately performing system. | |
| Instrument & Data Handling | Inconsistent instrument calibration or detector settings. | Variable response factors for the same analyte across different runs or labs. |
| Lack of metadata tracking (e.g., data processing parameters, software versions) [1]. | Inability to replicate the exact data analysis workflow. |
While a definitive protocol for Calendulaglycoside B is not available in the search results, the following guidelines are compiled from highly relevant and validated methods for analyzing similar compounds in Calendula officinalis and other pharmaceuticals.
The consistency of your sample preparation is the first critical step.
This method, adapted from a recent metabolomics study, is suitable for separating and detecting calendulaglycosides [2].
To ensure your method is reliable and reproducible, it should be validated according to ICH guidelines. The table below outlines key parameters to check [3].
| Validation Parameter | Objective | Typical Acceptance Criteria (Example) |
|---|---|---|
| Specificity | Ensure the method can distinguish this compound from other compounds. | Baseline separation; Peak purity index > 0.99 [3]. |
| Linearity | Verify the detector response is proportional to analyte concentration. | Correlation coefficient (R²) > 0.999 over a defined range [4]. |
| Accuracy | Determine the closeness of measured value to the true value. | Recovery of 95-105% for the API, sliding scale for impurities [3]. |
| Precision (Repeatability) | Assess the agreement under the same operating conditions. | RSD of peak area < 2.0% for multiple injections [3]. |
| LOD/LOQ | Establish the lowest detectable and quantifiable amount. | Determined from signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ) [4]. |
The following diagram maps a logical path for diagnosing and resolving common reproducibility failures in your analytical workflow.
Diagnosing Analytical Workflow Failures
Developing a robust HPLC method is a multi-stage process. The flowchart below outlines the key steps to guide you from initial setup to a validated method [1].
During method development and routine use, you may encounter various issues. The table below summarizes common problems and their solutions [2].
| Problem | Symptoms | Common Causes & Solutions |
|---|
| Retention Time Shifts [2] | Analytes elute earlier/later than expected. | Causes: Mobile phase composition changes, column temperature fluctuations, column aging. Solutions: Prepare fresh, precise mobile phases; use a column oven; replace aging columns. | | Peak Tailing [2] | Peaks have a long tail on the trailing edge. | Causes: Column contamination, active sites on stationary phase. Solutions: Flush column with cleaning solvents; use end-capped columns. | | Peak Fronting [2] | Peaks are skewed towards the leading edge. | Causes: Sample overload, column damage. Solutions: Reduce injection volume or sample concentration; replace damaged column. | | High Back Pressure [2] | System pressure rises above normal. | Causes: Clogged frits/filters, column contamination. Solutions: Reverse-flush column if appropriate; filter mobile phases through 0.2–0.45 μm filters. | | Baseline Noise & Drift [2] | Random signal fluctuations or slow, continuous rise/fall of baseline. | Causes: Aging detector lamp, mobile phase impurities, air bubbles, laboratory temperature variations. Solutions: Replace detector lamp; filter and degas mobile phases; purge the system; maintain stable lab temperature. |
Here are some targeted strategies to improve your separation:
For methods intended for regulatory submission, a formal validation process is essential. Here are the core parameters you will need to establish [4]:
I hope this structured guide provides a solid foundation for your work.
| Activity / Property | Calendulaglycoside A | Calendulaglycoside B |
|---|---|---|
| Anti-inflammatory (ID₅₀) | 0.20 mg/ear [1] [2] | 0.20 mg/ear [1] [2] |
| Anti-tumor promotion (EBV-EA) | Moderate inhibition (IC₅₀ 471-487 mol ratio/32 pmol TPA) [1] [2] | Moderate inhibition (IC₅₀ 471-487 mol ratio/32 pmol TPA) [1] [2] |
| Antiviral (SARS-CoV-2) | Strong inhibition; superior binding to Mpro vs. reference inhibitor [3] [4] | Information not available in search results |
| Cytotoxic (NCI Panel) | Not the most potent in the study [1] | Not the most potent in the study [1] |
| General Role | Contributes to anti-inflammatory activity [5] | Contributes to anti-inflammatory activity [5] |
The quantitative data in the table above comes from specific experimental models. Here is a detailed breakdown of the methodologies.
The following diagram illustrates this computational workflow:
Calendula officinalis contains a diverse array of triterpene glycosides. The following table summarizes the key compounds and their structural characteristics based on research findings [1] [2]:
| Compound Name/Source | Chemical Class | Key Structural Features | Reported Natural Source in Plant |
|---|---|---|---|
| Calendulaglycoside A & B [1] [2] | Oleanane-type triterpene glycoside | Oleanolic acid-derived aglycone with sugar chain | Flowers |
| Faradiol esters [2] | Triterpene alcohol ester | Triterpene alcohol (e.g., Faradiol) esterified with fatty acids | Flowers |
| Calenduloside (e.g., Calenduloside E) [2] | Triterpene glycoside | Varied aglycone structures (e.g., oleanane or other types) with glycosylation | Flowers, Roots |
| Various other oleanane-type glycosides (1-10) [1] | Oleanane-type triterpene glycoside | Oleanolic acid backbone with different glycosylation patterns and ester modifications (e.g., methyl, n-butyl esters) | Flowers |
Triterpene glycosides from Calendula officinalis demonstrate multiple pharmacological activities. The table below compares their efficacy based on experimental models [1] [3] [2]:
| Biological Activity | Experimental Model | Key Findings/Mechanism | Potency (Quantitative Data) |
|---|---|---|---|
| Anti-inflammatory | In vivo (TPA-induced ear inflammation in mice) | Inhibition of inflammation [1] | ID₅₀ values: 0.05 - 0.20 mg/ear for most tested glycosides [1] |
| Cytotoxic / Anti-tumor | In vitro (NCI Developmental Therapeutics Program on human cancer cell lines) | Selective cytotoxicity [1] | Most potent compounds (9 & 10) active against colon cancer, leukemia, and melanoma cells [1] |
| In vitro (Various human tumor cell lines, e.g., melanoma, breast, prostate cancer) | Induction of apoptosis and cell cycle arrest (G0/G1 phase) [3] | A specific aqueous extract (LACE) showed 70-100% inhibition of tumor cell proliferation [3] | |
| Immunomodulatory | In vitro (Human peripheral blood lymphocytes) | Lymphocyte activation and proliferation [3] | Opposite effect to tumor cells: Induced proliferation of immune cells [3] |
To help you evaluate and potentially replicate these findings, here are the core methodologies from the key studies cited:
Anti-inflammatory Assay (TPA-induced inflammation) [1]:
In Vitro Cytotoxicity and Anti-tumor Activity Assay [3]:
Immunomodulatory Proliferation Assay [3]:
The biosynthesis of triterpene glycosides in plants follows a conserved pathway. The diagram below outlines the key steps from primary metabolism to the diverse final products [4] [5] [6].
This diagram illustrates the critical branching point at 2,3-oxidosqualene, where different OSCs determine the type of triterpene skeleton produced, leading to structural diversity [4].
The table below summarizes key experimental data for Calendulaglycoside B and a selection of other plant-derived and synthetic anti-inflammatory compounds.
| Compound | Class / Type | Experimental Model | Efficacy / IC50 / ID50 / Dosage | Key Mechanisms & Targets |
|---|---|---|---|---|
| This compound | Oleanane-type triterpene glycoside (Natural Product) | In vivo: TPA-induced ear inflammation in mice [1] | ID50: 0.05-0.20 mg/ear [1] | Inhibition of TPA-induced inflammation; Moderate inhibition of Epstein-Barr virus early antigen (EBV-EA) activation [1] |
| Umbelliferone | Simple Coumarin (Natural Product) | In vivo: LPS-induced acute lung injury (ALI) model [2] | 10 to 40 mg kg⁻¹ [2] | Suppression of TNF-α, IL-1β, CCL2/MCP-1, and IL-6; Targeting TLR4 and NF-κB pathways [2] |
| Curcumin | Polyphenol (Natural Product) | Clinical Trials: Rheumatoid arthritis, inflammatory bowel diseases, cancer [3] | Varies by clinical trial (often as a dietary supplement) [3] | Inhibition of NF-κB, MAPK, COX, and LOX pathways; Downregulation of TNF-α, IL-1β, and IL-6 [3] |
| Quercetin | Flavonoid (Natural Product) | Preclinical and clinical data for allergies, asthma [4] [3] | 500-1,000 mg per day (Typical supplemental dose) [4] | Broad anti-inflammatory and anti-allergy activity; Often used for intestinal inflammation [4] |
| SB202190 | p38 MAPK inhibitor (Synthetic) | In vitro: LPS-stimulated THP-1 cells [5] | EC50 (IL-8): 6.6 µM EC50 (Adhesion): 6.6 µM [5] | Inhibition of p38 MAPK pathway; Reduces secretion of IL-8, IL-1β, TNF-α, and cell adhesion [5] | | Diclofenac | NSAID (Synthetic) | Clinical use [6] | Clinical dosing [6] | Primary inhibition of cyclooxygenase (COX) enzymes [7] | | Ibuprofen | NSAID (Synthetic) | Clinical use; In vitro antibacterial studies [6] | Clinical dosing; MIC: 0.625–2.5 mg/L (vs. B. cereus, E. coli, S. aureus) [6] | Primary inhibition of cyclooxygenase (COX) enzymes; Demonstrated in vitro antibacterial effects [7] [6] |
To contextualize the data in the table, here are the methodologies from key studies cited.
Protocol for this compound (In Vivo Anti-inflammatory Assay) [1]
Protocol for THP-1 Cell-Based Multiparametric Assay (In Vitro) [5]
The following diagram illustrates the key inflammatory signaling pathways that many of the discussed compounds, including this compound, are known to target.
The search results indicate that while Calendulaglycoside B is not explicitly mentioned, a very close analog, Calendulaglycoside A, has been studied extensively.
Research on a Close Analog: A 2021 study investigated Calendulaglycoside A (referred to as SAP5) isolated from Calendula officinalis L. [1]. The research employed molecular docking and molecular dynamics (MD) simulations (100 ns) to evaluate its interaction with the SARS-CoV-2 Main Protease (Mpro). The findings showed that Calendulaglycoside A achieved a superior binding score compared to the co-crystallized N3 inhibitor in docking studies and demonstrated preferential stability within the Mpro binding pocket during MD simulations [1]. The study highlighted the importance of the 17β-glucosyl and carboxylic 3α-galactosyl moieties for this interaction [1].
Other Relevant Natural Inhibitors: Other studies have identified and measured the potency of various natural compounds against SARS-CoV-2 Mpro. The table below summarizes these findings for comparison.
| Compound Name | Source | Experimental IC₅₀ (μM) | Key Residues for Mpro Binding | Primary Method of Validation |
|---|---|---|---|---|
| R8 (Gallotannin) [2] | Sumac (Rhus coriaria L.) | 5.48 µM | C145, E166, Q189 [2] | In vitro FRET assay; MD (500 ns) |
| R5 (Phenolic compound) [2] | Sumac (Rhus coriaria L.) | 42.52 µM | C145, E166, Q189 [2] | In vitro FRET assay; MD (500 ns) |
| Calendulaglycoside A [1] | Calendula officinalis L. | Data not available | Binding mode analyzed via MD [1] | Molecular Docking & MD (100 ns) |
| Myricetin [3] | Predicted and validated | ~400 nM (IC₅₀) | Data not available | X-ray Crystallography; Enzymatic Assay |
Based on the reviewed studies, here are the detailed methodologies used to generate the data cited above.
Molecular Docking: Studies typically use the crystal structure of SARS-CoV-2 Mpro (PDB ID: 6LU7) [1] [4]. The protein is prepared by adding hydrogen atoms, assigning Gasteiger charges, and defining a grid box around the active site. Docking programs like AutoDock Vina are then used to predict the binding pose and affinity [4].
Molecular Dynamics (MD) Simulations: To confirm the stability of docking results, complexes are subjected to MD simulations in explicit solvent [1] [2]. Key parameters analyzed include:
In Vitro Binding Affinity Measurement:
The following diagram outlines the typical integrated workflow, combining computational and experimental approaches, as described in the recent literature [1] [2] [4].
Given the absence of specific data on this compound, here are actionable steps you could take:
The following table summarizes the experimental data from studies on Calendula officinalis, which contextualizes the potential activity of its constituents, including Calendulaglycoside B.
| Study Subject/Compound | Experimental Model | Key Efficacy Findings | Proposed Mechanisms of Action |
|---|---|---|---|
| Calendula officinalis Ethanol Extract (ECO) [1] | Pyloric ligation, Ethanol-induced, and Indomethacin-induced ulcers in rats. | Significant, dose-dependent inhibition of ulcer index; effect comparable to standard drug Ranitidine [1]. | Antisecretory (reduced gastric volume & acidity); increased Gastric Wall Mucus (GWM); elevated endogenous Glutathione (GSH) [1]. |
| Calendula officinalis Triterpene Glycosides (Mixture) [2] | In vitro anti-inflammatory assay (TPA-induced inflammation in mice). | Marked anti-inflammatory activity (ID50: 0.05-0.20 mg/ear) for multiple glycosides, including a butyl ester of this compound [2]. | Anti-inflammatory action is a key supporting mechanism for antiulcer activity. |
| Triterpene Glycosides from Cucumis sativus [3] | Pyloric ligation, stress-induced, and Indomethacin-induced ulcers in rats. | Showed significant antiulcer activity (56.6-68.5% inhibition) [3]. | Antioxidant activity (DPPH radical scavenging); this supports a common mechanism for triterpene glycosides [3]. |
To design a study for directly validating this compound's antiulcer activity, the following established protocols from the search results can be employed.
The most robust evidence comes from animal models, which evaluate the compound's activity in a complex physiological system [1] [3].
These assays help pinpoint the exact mechanism of action by measuring key biomarkers.
The experimental data suggests that the antiulcer activity of Calendula glycosides is multi-faceted. Based on the findings from the studies on Calendula officinalis extract [1], the following pathway illustrates the proposed mechanisms through which this compound may exert its effects. This diagram can serve as a testable hypothesis for your research.
To advance the validation of this compound, the following steps are recommended:
The table below summarizes the fundamental chemical information for both compounds:
| Property | Calendulaglycoside B | Calenduloside E |
|---|---|---|
| Chemical Formula | C₄₈H₇₆O₁₉ [1] | C₃₆H₅₆O₉ [2] [3] [4] |
| Molecular Weight | Information missing | 632.82 g/mol [2] [3] [4] |
| CAS Number | Information missing | 26020-14-4 [2] [3] [4] |
| Chemical Structure | Information missing | Oleanolic acid backbone with a glucuronic acid group at the C-3 position. [5] [3] [4] |
| IUPAC Name | Information missing | (2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid [2] |
The following table compares the known biological activities and experimental findings. Please note the significant data gap for this compound.
| Aspect | This compound | Calenduloside E |
|---|---|---|
| Reported Activities | Molecular docking suggests potential inhibition of SARS-CoV-2 main protease (Mpro). [6] | Anti-apoptotic, cardiovascular protective, hepatoprotective, anti-diabetic, anti-arrhythmic, and spermicidal. [7] [5] [8] |
| Primary Molecular Target | Information missing from search | Heat Shock Protein 90 AB1 (Hsp90AB1) [7] [8] [2] |
| Mechanism of Action | Proposed through computational studies to bind the Mpro active site, with structural preference for triterpene binding highlighted. [6] | Binds to Hsp90AB1, modulates downstream signaling to inhibit apoptosis, protects mitochondrial function, and regulates calcium overload. [7] [8] [3] |
| Experimental Models | In silico (Computational) models only. [6] | In vitro (HUVECs, H9c2 cardiomyocytes), in vivo (mice, rats, beagle dogs). [7] [5] [8] |
| Key Experimental Data | Superior binding score to SARS-CoV-2 Mpro compared to co-crystallized inhibitor N3 in molecular docking. [6] | - Binds Hsp90AB1 with KD of 11.7 µM (SPR assay). [8]
Here are the methodologies for key experiments on Calenduloside E from the search results:
This protocol uses a clickable activity-based probe (CE-P) derived from CE to identify its protein targets in Human Umbilical Vein Endothelial Cells (HUVECs). [7]
This protocol measures the direct binding affinity between Calenduloside E and the Hsp90AB1 protein. [8]
This LC-MS/MS method was developed to study the pharmacokinetics of Calenduloside E and its active metabolite, oleanolic acid. [5]
Based on the available data, here is a comparative summary:
The current evidence supports Calenduloside E as a more promising candidate for further drug development, particularly in areas like cardiovascular disease, due to its well-characterized mechanisms and multi-faceted protective effects.
The table below summarizes the major differences in metabolite levels between ligulate and tubular flowers, based on UPLC-PDA-HRMS analysis of the 'Golden Sea' (GS) and 'Paradise Garden' (PG) cultivars [1] [2] [3].
| Metabolite Class | Specific Examples | Abundance in Ligulate Flowers | Abundance in Tubular Flowers | Key Cultivar Note |
|---|---|---|---|---|
| Triterpenoid Glycosides | Calendulosides, Calendulaglycosides [1] | Higher [1] [2] | Lower | Includes compounds like Calendulaglycoside B [4] |
| Polar Lipids | Phospholipids, Glycolipids [1] | Lower | Higher (e.g., 31/36 lipids in PG/GS) [1] | - |
| Phenolic Compounds | Phenolamides, Caffeoylquinic acids [1] [2] | Lower | Higher [1] [2] | - |
| Overall Inflorescence Yield | Phenolic compounds, Lipids [1] [2] [3] | - | - | GS inflorescences had ~30% more phenolics and ~50% more lipids than PG, linked to GS's higher proportion (35-38%) of tubular flowers [1] [2]. |
The experimental workflow for the metabolomic study was as follows [1]:
Key Experimental Details [1]:
The differential distribution of metabolites is critical for Calendula's medicinal applications.
Triterpenoid Glycosides (e.g., Calendulaglycosides)
Lipids and Phenolic Compounds